An In-Depth Technical Guide to the Synthesis of 1-Methyl-3-(methylthio)-1H-pyrazol-5-amine
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of a viable and robust synthetic pathway for 1-methyl-3-(methylthio)-1H-pyrazol-5-amine, a h...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a viable and robust synthetic pathway for 1-methyl-3-(methylthio)-1H-pyrazol-5-amine, a heterocyclic amine of significant interest in medicinal chemistry and drug discovery. The synthesis is presented as a two-step process commencing with the formation of the key intermediate, 3-(methylthio)-1H-pyrazol-5-amine, followed by a regioselective N-methylation. This guide delves into the mechanistic underpinnings of each synthetic step, offering field-proven insights into experimental choices and validation. Detailed experimental protocols, data presentation, and visual diagrams are included to facilitate replication and adaptation in a research and development setting.
Introduction
Substituted pyrazoles are a cornerstone of modern medicinal chemistry, forming the core scaffold of numerous therapeutic agents.[1] The specific substitution pattern of 1-methyl-3-(methylthio)-1H-pyrazol-5-amine makes it a valuable building block for the synthesis of targeted kinase inhibitors and other potential pharmaceutical candidates.[2] The presence of the N-methyl group can enhance metabolic stability and modulate binding affinity, while the methylthio and amine functionalities provide versatile handles for further molecular elaboration. This guide aims to provide a detailed and scientifically rigorous pathway for the synthesis of this important molecule.
Overall Synthesis Pathway
The synthesis of 1-methyl-3-(methylthio)-1H-pyrazol-5-amine is most effectively approached through a two-step sequence. The first step involves the construction of the pyrazole ring to form the precursor, 3-(methylthio)-1H-pyrazol-5-amine. The second step is the regioselective methylation of the pyrazole nitrogen.
Figure 1: Overall synthetic workflow for 1-Methyl-3-(methylthio)-1H-pyrazol-5-amine.
Step 1: Synthesis of 3-(Methylthio)-1H-pyrazol-5-amine
The foundational step in this synthesis is the construction of the pyrazole ring. A highly efficient method involves the cyclocondensation of a ketene dithioacetal, specifically 2-cyano-3,3-bis(methylthio)acrylonitrile, with hydrazine.[3] This approach is favored due to the ready availability of the starting materials and the generally high yields of the resulting aminopyrazole.
Mechanistic Rationale
The reaction proceeds through an initial nucleophilic attack of one of the hydrazine nitrogens on one of the electrophilic carbons of the ketene dithioacetal, leading to the displacement of a methylthio group. This is followed by an intramolecular cyclization where the second hydrazine nitrogen attacks the nitrile carbon. Tautomerization of the resulting intermediate yields the stable aromatic pyrazole ring.
Experimental Protocol
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-cyano-3,3-bis(methylthio)acrylonitrile (1.0 eq).
Solvent Addition: Add ethanol to the flask to dissolve the starting material.
Reagent Addition: Slowly add hydrazine hydrate (1.1 eq) to the solution at room temperature.
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Workup: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield 3-(methylthio)-1H-pyrazol-5-amine as a solid.
Step 2: Regioselective N1-Methylation of 3-(Methylthio)-1H-pyrazol-5-amine
The N-methylation of unsymmetrically substituted pyrazoles presents a regioselectivity challenge, as methylation can occur at either the N1 or N2 position.[4] For 3-substituted-5-aminopyrazoles, the electronic and steric environment around the two nitrogen atoms influences the site of alkylation. Direct alkylation with methyl iodide in the presence of a base is a common method.
Causality of Experimental Choices
The choice of a non-polar aprotic solvent like acetone and a mild inorganic base such as potassium carbonate favors the N1-alkylation. The base deprotonates the pyrazole ring, creating a pyrazolate anion. The N1 position is generally more sterically accessible and, in this case, electronically favored for electrophilic attack by the methyl iodide. While a mixture of N1 and N2 isomers is possible, this method often provides a good yield of the desired N1 product. For higher selectivity, more specialized and sterically demanding methylating agents, such as α-halomethylsilanes, can be employed, though this adds complexity to the synthesis.[5][6]
Experimental Protocol
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 3-(methylthio)-1H-pyrazol-5-amine (1.0 eq) and potassium carbonate (1.5 eq) in acetone.
Reagent Addition: Add methyl iodide (1.2 eq) to the suspension at room temperature.
Reaction: Heat the reaction mixture to reflux and maintain for 8-12 hours, monitoring the reaction by TLC.
Workup: Upon completion, cool the mixture and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
Purification: The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to isolate 1-methyl-3-(methylthio)-1H-pyrazol-5-amine.
Note: Complete, publicly available spectroscopic data for 1-methyl-3-(methylthio)-1H-pyrazol-5-amine is limited. The expected NMR shifts are based on analogous structures and general principles of pyrazole chemistry. For instance, the N-methyl signal in a related N-methylated aminopyrazole derivative was observed around 3.40 ppm in CDCl₃.[1]
Conclusion
The synthetic pathway detailed in this guide provides a reliable and reproducible method for obtaining 1-methyl-3-(methylthio)-1H-pyrazol-5-amine. By understanding the underlying mechanisms and the rationale for the chosen experimental conditions, researchers can confidently apply and adapt this synthesis for their specific needs in the development of novel chemical entities. The key to a successful synthesis lies in the careful execution of the experimental protocols and the rigorous purification of the intermediates and the final product.
References
N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. Available from: [Link]
Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. MDPI. Available from: [Link]
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Reaction of ethyl 2-cyano-3,3-bis(methylthio)acrylate with amidrazones; synthesis of new mercapto pyrazoles and NMR investigation. ResearchGate. Available from: [Link]
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An In-Depth Technical Guide to the Biological Activity of Substituted Pyrazole Amines
Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Pyrazole Amine Scaffold as a Privileged Structure in Medicinal Chemistry The pyrazole, a five-membered aromatic heterocycle conta...
Author: BenchChem Technical Support Team. Date: February 2026
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrazole Amine Scaffold as a Privileged Structure in Medicinal Chemistry
The pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone scaffold in modern medicinal chemistry.[1][2][3] Its unique chemical properties, including the ability of its nitrogen atoms to act as both hydrogen bond donors and acceptors, and its structural rigidity, make it an ideal framework for designing molecules that can precisely interact with biological targets.[4] The functionalization of this core with an amino group (NH2) further enhances its pharmacological potential, creating the substituted pyrazole amine scaffold. This addition provides a critical hydrogen-bonding moiety that can anchor ligands into the active sites of enzymes and receptors, often leading to high potency and selectivity.[4]
The versatility of this scaffold is evidenced by its presence in a wide array of U.S. FDA-approved drugs, demonstrating its clinical significance.[1][5] Notable examples include the anti-inflammatory drug Celecoxib , the anticancer agent Crizotinib , and the recently approved Bruton's Tyrosine Kinase (BTK) inhibitor Pirtobrutinib .[4] These successes have spurred extensive research, revealing a broad spectrum of biological activities for substituted pyrazole amines, including potent anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[1][2][6] This guide provides an in-depth exploration of these key therapeutic areas, focusing on the underlying mechanisms of action, structure-activity relationships, and the validated experimental protocols used to identify and characterize these activities.
Section 1: Anticancer Activity of Substituted Pyrazole Amines
The pyrazole amine framework is a prolific source of anticancer agents, with derivatives demonstrating efficacy against a wide range of human cancer cell lines.[7] Their success stems from the ability to target multiple hallmarks of cancer, most notably through the inhibition of key signaling proteins that drive cell proliferation and survival.
Mechanisms of Action in Oncology
The primary anticancer mechanism of pyrazole amines is the inhibition of protein kinases, enzymes that regulate the majority of cellular pathways. Numerous pyrazole derivatives have been developed as potent inhibitors of various kinases implicated in cancer progression.[7]
Kinase Inhibition : Substituted pyrazole amines are frequently designed to function as ATP-competitive kinase inhibitors. The pyrazole core acts as a stable scaffold, while the amino group often forms crucial hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket. Key kinase targets include:
EGFR and VEGFR : Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) are critical drivers of tumor growth and angiogenesis. Pyrazole hybrids have shown potent inhibitory activity against these targets.[7][8]
Cyclin-Dependent Kinases (CDKs) : As regulators of the cell cycle, CDKs are prime targets for cancer therapy. Aminopyrazole derivatives like AT7519 are potent inhibitors of several CDKs.[4]
Bruton's Tyrosine Kinase (BTK) : Essential for B-cell signaling, BTK is a target in B-cell malignancies. The 5-aminopyrazole derivative Pirtobrutinib is a highly effective, reversible BTK inhibitor.[4]
Tubulin Polymerization Inhibition : Certain 4,5-diaryl-3-aminopyrazoles act as mimetics of Combretastatin A-4, a well-known microtubule inhibitor. These compounds bind to the colchicine site on tubulin, disrupting microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[4]
Induction of Apoptosis : Beyond direct target inhibition, many pyrazole amines trigger programmed cell death. Mechanistic studies show they can downregulate the expression of anti-apoptotic proteins like Bcl-2 while upregulating pro-apoptotic proteins like Bax.[4][7]
Fig 1. High-level workflow for anticancer drug discovery with pyrazole amines.
Experimental Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol is a foundational step to determine the concentration-dependent cytotoxic effect of a compound on cancer cell lines.
Causality: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures cellular metabolic activity. In viable cells, mitochondrial reductase enzymes cleave the tetrazolium ring of MTT, yielding a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells, providing a quantitative measure of cell viability and, conversely, cytotoxicity.
Methodology:
Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
Compound Treatment: Prepare serial dilutions of the test pyrazole amine compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
Incubation: Incubate the plate for 48-72 hours.
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
Trustworthiness: This protocol is self-validating through the use of controls. The vehicle control establishes the baseline for 100% viability, while the positive control confirms the assay's ability to detect a cytotoxic response.
Data Summary: Anticancer Activity of Representative Pyrazole Amines
Chronic inflammation is a driver of numerous diseases, and pyrazole-based compounds are among the most successful anti-inflammatory drugs developed.[9] The nonsteroidal anti-inflammatory drug (NSAID) Celecoxib is a landmark example, highlighting the scaffold's potential.
Mechanisms of Anti-inflammatory Action
Selective COX-2 Inhibition : The primary mechanism for many pyrazole-based NSAIDs is the selective inhibition of cyclooxygenase-2 (COX-2).[10] COX-2 is an enzyme upregulated at sites of inflammation that is responsible for producing prostaglandins, which mediate pain and swelling. Selective inhibition of COX-2, while sparing the related COX-1 enzyme (which has homeostatic functions in the gut and platelets), provides potent anti-inflammatory effects with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[4]
p38 MAPK Inhibition : The p38 mitogen-activated protein kinase (MAPK) pathway is a crucial regulator of pro-inflammatory cytokine production, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[4] Several 5-aminopyrazole series have been identified as potent p38 MAPK inhibitors, effectively suppressing the inflammatory cascade at a key upstream point.[4]
GSK-3β Inhibition : Glycogen synthase kinase 3 beta (GSK-3β) is a serine/threonine kinase involved in various cellular processes, including inflammation. Bisindole-substituted 3-aminopyrazoles have been shown to inhibit GSK-3β, reducing microglial activation and demonstrating anti-inflammatory effects in in-vivo models of neuroinflammation.[4]
Fig 2. Mechanism of selective COX-2 inhibition by pyrazole amines like Celecoxib.
Experimental Protocol 2: In Vivo Anti-inflammatory Assessment (Carrageenan-Induced Paw Edema)
This is a classic and reliable animal model for evaluating the acute anti-inflammatory activity of novel compounds.
Causality: Subplantar injection of carrageenan into a rodent's paw induces a localized, biphasic inflammatory response. The initial phase (0-2 hours) is mediated by histamine and serotonin release. The second, more prolonged phase (3-5 hours), is characterized by the production of prostaglandins, which is highly dependent on COX-2 activity. A compound's ability to reduce the edema (swelling) in the second phase is a strong indicator of NSAID-like, COX-2-inhibiting activity.[11]
Methodology:
Animal Acclimatization: Use male Wistar rats or Swiss albino mice (150-200g). Acclimatize them to laboratory conditions for at least one week.
Grouping and Fasting: Divide animals into groups (n=6): a negative control (vehicle, e.g., 0.5% carboxymethyl cellulose), a positive control (e.g., Indomethacin or Celecoxib, 10 mg/kg), and test groups receiving different doses of the pyrazole amine compound. Fast the animals overnight before the experiment.
Compound Administration: Administer the vehicle, reference drug, or test compounds orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection.
Baseline Measurement: Before administering carrageenan, measure the initial volume of each animal's right hind paw using a plethysmometer.
Induction of Edema: Inject 0.1 mL of a 1% w/v carrageenan suspension in normal saline into the subplantar region of the right hind paw.
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula:
% Inhibition = [(Vc - Vt) / Vc] * 100
Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Section 3: Antimicrobial Activity
The rise of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. Substituted pyrazole amines have emerged as a promising class of compounds with activity against a range of bacteria and fungi.[4][12]
Mechanisms of Antimicrobial Action
The antimicrobial mechanisms of pyrazole amines are diverse. Some derivatives have been shown to target essential bacterial enzymes that are distinct from their mammalian counterparts, providing a window for selective toxicity.
DNA Gyrase and Topoisomerase IV Inhibition : These enzymes are critical for bacterial DNA replication and are validated targets for antibiotics. Some complex pyrazole derivatives have demonstrated the ability to block these enzymes in Gram-negative bacteria.[4]
InhA Inhibition : In the context of tuberculosis, some 5-aminopyrazole-4-carboxamides have been identified as potential inhibitors of InhA, an enoyl-acyl carrier protein reductase essential for mycolic acid synthesis in Mycobacterium tuberculosis.[4]
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is the gold standard for measuring the potency of a new antimicrobial agent.
Causality: The broth microdilution method exposes a standardized inoculum of bacteria to serial dilutions of a test compound. After incubation, the presence or absence of visible growth (turbidity) is assessed. This directly determines the minimum concentration required to inhibit microbial proliferation.
Methodology:
Preparation of Inoculum: Culture the bacterial strain (e.g., Staphylococcus aureus, Escherichia coli) overnight. Dilute the culture in sterile Mueller-Hinton Broth (MHB) to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in MHB. The final volume in each well should be 50 µL.
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL.
Controls:
Positive Control: A well containing inoculum and MHB but no compound (to confirm bacterial growth).
Negative Control: A well containing only MHB (to confirm sterility of the medium).
Reference Drug: Include wells with a known antibiotic (e.g., Ampicillin, Ciprofloxacin) as a standard.
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth. A colorimetric indicator like resazurin can also be added to aid in visualization (blue = no growth, pink = growth).
Section 4: Neuroprotective and CNS Activity
Beyond the previously discussed areas, pyrazole amines show significant promise in treating central nervous system (CNS) disorders, including neurodegenerative diseases and epilepsy.[13]
Mechanisms of Neuroprotective Action
The neuroprotective effects of pyrazole amines often stem from their anti-inflammatory and antioxidant properties, which combat the underlying pathology of many neurological conditions.[14]
Anti-neuroinflammatory Effects : As previously noted, the inhibition of kinases like GSK-3β and p38 MAPK by pyrazole amines can reduce microglial activation and the production of neurotoxic inflammatory mediators in the brain.[4][10] This is a key therapeutic strategy for diseases like Alzheimer's and spinal cord injury.[4][15]
Antioxidant Activity : Oxidative stress is a major contributor to neuronal cell death.[10] Certain 4-aminopyrazole derivatives have demonstrated pronounced antioxidant activity, suggesting they could protect neurons from damage caused by reactive oxygen species (ROS).[4][14]
Receptor Modulation : Some pyrazole derivatives interact with CNS receptors. For instance, 5-aminopyrazoles have been developed as antagonists of the neuropeptide Y (NPY) receptor Y5, a target for eating disorders.[4]
Conclusion and Future Perspectives
The substituted pyrazole amine scaffold is undeniably a "privileged structure" in drug discovery, consistently yielding compounds with potent and diverse biological activities. Its synthetic tractability allows for fine-tuning of steric and electronic properties, enabling the optimization of potency, selectivity, and pharmacokinetic profiles. The success of drugs like Celecoxib and Pirtobrutinib validates the scaffold's clinical utility and provides a strong foundation for future development.
Future research will likely focus on several key areas:
Multi-Target Ligands: Designing single molecules that can modulate multiple targets (e.g., a compound with both kinase inhibitory and antioxidant properties) for complex diseases like cancer or Alzheimer's.
Covalent and Allosteric Inhibitors: Moving beyond traditional ATP-competitive inhibitors to develop more selective and durable target engagement strategies.
Targeting Protein-Protein Interactions: Utilizing the pyrazole amine framework to disrupt pathological protein-protein interactions, which remain a challenging but valuable class of targets.
The continued exploration of the chemical space around the pyrazole amine core, guided by robust mechanistic studies and validated screening protocols, will undoubtedly lead to the next generation of innovative therapeutics.
References
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2022). Molecules. [Link]
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The Enduring Scaffold: A Technical Guide to the Discovery and Synthetic Evolution of Pyrazole-5-amines
Abstract The pyrazole-5-amine core is a cornerstone of heterocyclic chemistry, underpinning a vast array of compounds with profound implications for medicinal and materials science. This guide provides an in-depth explor...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The pyrazole-5-amine core is a cornerstone of heterocyclic chemistry, underpinning a vast array of compounds with profound implications for medicinal and materials science. This guide provides an in-depth exploration of the discovery and historical evolution of pyrazole-5-amine compounds. It navigates through the seminal synthetic strategies that first unlocked this versatile scaffold and traces their progression to modern, efficient methodologies. By dissecting the causality behind experimental choices and reaction mechanisms, this document offers researchers, scientists, and drug development professionals a comprehensive understanding of the chemical logic that has driven the field forward. Detailed protocols, mechanistic diagrams, and a survey of their applications in drug discovery are presented to equip the reader with both foundational knowledge and practical insights into this enduring and pharmacologically significant class of molecules.
Introduction: The Privileged Pyrazole-5-amine Scaffold
The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, has been a subject of intense study for over a century due to its remarkable chemical versatility and broad spectrum of biological activities.[1][2] Among its derivatives, the 5-aminopyrazole moiety stands out as a "privileged scaffold" in medicinal chemistry.[3] Its unique electronic and structural features, including the presence of multiple nucleophilic centers, make it an invaluable synthon for the construction of more complex, fused heterocyclic systems such as pyrazolopyridines, pyrazolopyrimidines, and pyrazolotriazines.[4][5] These resulting molecules have demonstrated a wide range of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and antiviral activities.[2][6]
The significance of the pyrazole-5-amine core is underscored by its presence in numerous approved drugs and clinical candidates, highlighting its role in addressing diverse therapeutic needs.[7][8] This guide will delve into the historical context of the discovery of pyrazoles and the subsequent development of synthetic routes to the crucial 5-amino substituted derivatives.
A Historical Perspective: From Pyrazolone to the Rise of Aminopyrazoles
The journey into pyrazole chemistry began in the late 19th century. A pivotal moment arrived in 1883 when Ludwig Knorr synthesized the first pyrazolone through the condensation of ethyl acetoacetate with phenylhydrazine.[1] This was followed by the first synthesis of the parent pyrazole ring by Buchner in 1889.[1] While these early discoveries laid the groundwork, the strategic importance of the 5-aminopyrazole subunit would become increasingly apparent over the following decades as chemists sought to create analogues of purine bases for biological screening.[5]
The realization that 5-aminopyrazoles could serve as versatile building blocks for a multitude of fused heterocyclic systems spurred extensive investigation into their synthesis, a pursuit that has continued for over a hundred years.[9][10] Early methods, though foundational, often suffered from limitations in scope and efficiency. The evolution of synthetic organic chemistry has since provided a diverse toolkit of methodologies for the construction of this key intermediate, each with its own advantages and mechanistic nuances.
Foundational Synthetic Strategies: The Condensation with Hydrazines
The most versatile and enduring approach to the synthesis of 5-aminopyrazoles involves the condensation of a suitable three-carbon precursor bearing a nitrile group with a hydrazine derivative.[9][10] This strategy is elegant in its simplicity and effectiveness, relying on the inherent reactivity of the starting materials to drive the cyclization.
The β-Ketonitrile Route: A Classic and Versatile Method
The reaction of β-ketonitriles with hydrazines is a cornerstone of 5-aminopyrazole synthesis.[9][10] This method is highly adaptable and has been extensively used to generate a wide array of substituted 5-aminopyrazoles.
Mechanism: The reaction proceeds through a well-established pathway. The more nucleophilic terminal nitrogen of the hydrazine attacks the electrophilic carbonyl carbon of the β-ketonitrile to form a hydrazone intermediate.[9][10] This is followed by an intramolecular cyclization where the second nitrogen atom of the hydrazine attacks the nitrile carbon, leading to the formation of the 5-aminopyrazole ring after tautomerization.[9][10] While the hydrazone intermediate is rarely isolated, its formation is a critical step in the reaction cascade.[9]
Figure 1: Mechanistic workflow for the synthesis of 5-aminopyrazoles from β-ketonitriles.
Experimental Protocol: Synthesis of a 3-Aryl-5-aminopyrazole
Dissolution: Dissolve the desired aryl β-ketonitrile (1.0 eq) in a suitable solvent such as ethanol or acetic acid.
Addition of Hydrazine: Add the corresponding hydrazine hydrate or substituted hydrazine (1.1 eq) to the solution.
Reaction: Heat the reaction mixture to reflux for a period of 2-6 hours, monitoring the progress by thin-layer chromatography (TLC).
Workup: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.
Purification: The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol, methanol) or by column chromatography on silica gel.
Causality in Experimental Choices:
Solvent: Ethanol and acetic acid are commonly used as they are polar enough to dissolve the reactants and facilitate the reaction. Acetic acid can also act as a catalyst for the hydrazone formation.
Stoichiometry: A slight excess of the hydrazine is often used to ensure complete consumption of the more valuable β-ketonitrile.
Temperature: Heating is typically required to overcome the activation energy for both the hydrazone formation and the subsequent cyclization.
The Malononitrile Pathway: Accessing 3,5-Diaminopyrazoles
The reaction of malononitrile and its derivatives with hydrazines provides a direct route to 3,5-diaminopyrazoles, a subclass of 5-aminopyrazoles with its own unique reactivity and applications.[9] The first reported synthesis of 3,5-diaminopyrazole from malononitrile and hydrazine dates back to 1884 by Rothenburg.[9]
Mechanism: The reaction is believed to proceed via nucleophilic attack of the hydrazine on one of the nitrile groups of malononitrile, followed by cyclization onto the second nitrile group.
Modern Synthetic Innovations and Green Chemistry Approaches
While the classical condensation methods remain highly relevant, modern organic synthesis has introduced innovations aimed at improving efficiency, sustainability, and substrate scope.
Multicomponent Reactions: A Strategy for Efficiency
One-pot, multicomponent reactions (MCRs) have emerged as a powerful tool for the synthesis of complex molecules from simple starting materials in a single step, minimizing waste and purification efforts. The synthesis of 5-amino-1H-pyrazole-4-carbonitriles can be efficiently achieved through a three-component reaction of an aldehyde, malononitrile, and a hydrazine.[4][6]
Figure 2: A three-component approach to 5-aminopyrazole synthesis.
Experimental Protocol: One-Pot Synthesis of 5-amino-1H-pyrazole-4-carbonitriles [6]
Catalyst and Solvent: To a mixture of water and ethanol, add a catalytic amount of a suitable catalyst (e.g., a reusable nano-catalyst).[6]
Reactant Addition: Add the benzaldehyde derivative (1.0 eq), malononitrile (1.0 eq), and phenylhydrazine (1.0 eq) to the reaction vessel.
Reaction Conditions: Stir the reaction mixture at a slightly elevated temperature (e.g., 55 °C) for a short duration (typically 15-30 minutes).[6]
Product Isolation: Upon completion, the product often precipitates from the reaction mixture and can be isolated by simple filtration.
Purification: The isolated product is often of high purity, but can be further purified by recrystallization if necessary.
Advantages of this Approach:
Atom Economy: MCRs are inherently more atom-economical as they combine multiple steps without isolating intermediates.
Eco-friendliness: The use of green solvents like water and ethanol, coupled with the potential for catalyst recycling, aligns with the principles of green chemistry.[6]
Efficiency: Reaction times are often significantly shorter, and yields are typically high.[6]
The Role of Pyrazole-5-amines in Drug Discovery and Development
The pyrazole-5-amine scaffold is a prolific source of bioactive molecules, and its derivatives have been successfully developed into drugs for a wide range of diseases.[8][11] The amino group at the 5-position provides a crucial handle for further functionalization, allowing for the fine-tuning of pharmacological properties.
Case Study: Kinase Inhibitors
A significant number of kinase inhibitors are based on the pyrazole scaffold. The 5-amino group can act as a key hydrogen bond donor, interacting with the hinge region of the kinase active site. For example, derivatives of 5-aminopyrazole have been investigated as potent inhibitors of p38 MAP kinase, a key target in inflammatory diseases.[11] The synthesis of these inhibitors often involves the acylation or arylation of the 5-amino group.[11]
A Versatile Building Block for Fused Systems
As previously mentioned, 5-aminopyrazoles are instrumental in the synthesis of fused heterocyclic systems with significant biological activity.[5][12] The reaction of 5-aminopyrazoles with 1,3-dielectrophiles is a common strategy to construct bicyclic systems like pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines.[5] The regioselectivity of these cyclocondensation reactions is a key consideration, as it can be influenced by the substitution pattern on the pyrazole ring and the reaction conditions.[12] For instance, the reaction of a 1-unsubstituted 5-aminopyrazole with an enaminone can lead to the formation of a pyrazolo[1,5-a]pyrimidine, whereas a 1-substituted 5-aminopyrazole may yield the isomeric pyrazolo[3,4-b]pyridine.[12]
Quantitative Data Summary
Synthetic Method
Key Reactants
Typical Yields
Reaction Time
Advantages
Disadvantages
β-Ketonitrile Condensation
β-Ketonitrile, Hydrazine
Good to Excellent
2-6 hours
Versatile, well-established
May require heating, multi-step precursor synthesis
The discovery and development of synthetic routes to pyrazole-5-amine compounds represent a rich history of chemical innovation. From the foundational condensation reactions to modern, highly efficient multicomponent strategies, the methods for accessing this critical scaffold have continually evolved. The enduring importance of 5-aminopyrazoles in medicinal chemistry is a testament to their versatility as both bioactive molecules in their own right and as indispensable building blocks for more complex therapeutic agents. Future research in this area will likely focus on the development of even more sustainable and enantioselective synthetic methods, as well as the continued exploration of the vast chemical space accessible from this privileged core to address ongoing challenges in drug discovery.
References
Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research. (2020-10-24).
Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (2025). MDPI.
Approaches towards the synthesis of 5-aminopyrazoles. (2011-02-09). PMC - NIH.
Reaction of 5-amino-pyrazole derivatives with various imines. (2025). ResearchGate.
5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (2018).
5-amino pyrazole: Significance and symbolism. (2024-12-05).
A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. (2020). International Journal of Organic Chemistry, 10, 63-76.
Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe 3 O 4 @SiO 2 @vanillin@thioglycolic acid nano-catalyst. (2022-01-04). RSC Publishing.
Pyrazole: an emerging privileged scaffold in drug discovery. (2023-11-07). PMC - PubMed Central.
Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. (2021). ACS Medicinal Chemistry Letters.
Approaches towards the synthesis of 5-aminopyrazoles. (2011-02-09). Beilstein Journals.
Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023-04-25). MDPI.
Current status of pyrazole and its biological activities. (2015). PMC - PubMed Central.
Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2021-07-01). The Journal of Organic Chemistry - ACS Publications.
Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (2024). NIH.
5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (2018-01-25). Semantic Scholar.
The Versatile Reactivity of the Methylthio Group in Pyrazoles: A Technical Guide for Researchers and Drug Development Professionals
Introduction: The Pyrazole Scaffold and the Strategic Role of the Methylthio Group The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science, celebrated for its remarkable biological activity and...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Pyrazole Scaffold and the Strategic Role of the Methylthio Group
The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science, celebrated for its remarkable biological activity and versatile synthetic handles.[1][2][3] Its derivatives have found applications as anti-inflammatory, anticancer, and antiviral agents, among others.[4] The strategic functionalization of the pyrazole ring is paramount in modulating the physicochemical properties and biological activities of these compounds. Among the various substituents, the methylthio (-SMe) group stands out as a particularly versatile functional group. It not only influences the electronic properties of the pyrazole ring but also serves as a linchpin for a diverse array of chemical transformations.
This in-depth technical guide provides a comprehensive overview of the reactivity profile of the methylthio group in pyrazoles. We will delve into the key transformations, including oxidation, electrophilic and nucleophilic substitutions, metal-catalyzed cross-coupling reactions, and desulfurization. This guide is designed for researchers, scientists, and drug development professionals, offering not just protocols, but also the underlying mechanistic principles and strategic considerations for leveraging the methylthio group in the synthesis of novel pyrazole derivatives.
Oxidation: A Gateway to Enhanced Functionality
The oxidation of the methylthio group to the corresponding methylsulfinyl (sulfoxide) and methylsulfonyl (sulfone) moieties is a fundamental transformation that dramatically alters the electronic and steric properties of the pyrazole scaffold. This modulation is of significant interest in drug design, as sulfoxides and sulfones can act as hydrogen bond acceptors and introduce polarity, thereby influencing solubility and target engagement.[5]
Mechanistic Considerations
The oxidation of sulfides proceeds stepwise, first to the sulfoxide and then to the sulfone. The choice of oxidant and reaction conditions determines the final product. Milder oxidants and controlled stoichiometry favor the formation of sulfoxides, while stronger oxidants or an excess of the oxidizing agent lead to the sulfone.[6]
Experimental Protocols
Protocol 1.1: Selective Oxidation to Methylsulfinylpyrazoles (Sulfoxides)
This protocol is adapted from a general method for the selective oxidation of sulfides using meta-chloroperoxybenzoic acid (m-CPBA), a readily available and versatile oxidant.[7][8]
Step 1: Dissolution. Dissolve the methylthiopyrazole (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or chloroform (CHCl₃) in a round-bottom flask.
Step 2: Cooling. Cool the solution to 0 °C in an ice bath. This is crucial for controlling the exothermicity of the reaction and preventing over-oxidation to the sulfone.
Step 3: Addition of m-CPBA. Slowly add a solution of m-CPBA (1.0-1.1 eq) in the same solvent to the cooled solution of the methylthiopyrazole. The slow addition helps to maintain the low temperature and control the reaction rate.
Step 4: Monitoring the Reaction. Monitor the progress of the reaction by thin-layer chromatography (TLC). The sulfoxide product will have a lower Rf value than the starting sulfide.
Step 5: Quenching and Work-up. Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the m-chlorobenzoic acid byproduct. Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
Step 6: Purification. Purify the crude product by column chromatography on silica gel to obtain the pure methylsulfinylpyrazole.
Protocol 1.2: Oxidation to Methylsulfonylpyrazoles (Sulfones)
This protocol utilizes an excess of an oxidizing agent to ensure complete conversion to the sulfone.[6]
Step 1: Dissolution. Dissolve the methylthiopyrazole (1.0 eq) in a suitable solvent like DCM or acetic acid.
Step 2: Addition of Oxidant. Add an excess of an oxidizing agent, such as hydrogen peroxide (H₂O₂) in acetic acid[1] or m-CPBA (2.2-2.5 eq).[5]
Step 3: Reaction Temperature. The reaction can often be performed at room temperature, but gentle heating may be required for less reactive substrates.
Step 4: Monitoring and Work-up. Monitor the reaction by TLC. The sulfone will have an even lower Rf than the corresponding sulfoxide. Once the reaction is complete, perform an appropriate work-up. For H₂O₂/acetic acid, neutralize with a base and extract. For m-CPBA, follow the quenching and work-up procedure described in Protocol 1.1.
Step 5: Purification. Purify the crude product by column chromatography or recrystallization to yield the pure methylsulfonylpyrazole.
The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution (SₑAr). The inherent regioselectivity of this reaction on the pyrazole core is influenced by the electronic properties of the substituents.
Directing Effects of the Methylthio Group
The methylthio group is generally considered to be a weak activating group and an ortho, para-director in electrophilic aromatic substitution on benzene rings. This is due to the interplay of its electron-donating resonance effect (lone pair on sulfur) and its electron-withdrawing inductive effect. In the context of the pyrazole ring, which is already electron-rich, the methylthio group is expected to further enhance the reactivity towards electrophiles.
Electrophilic substitution on unsubstituted pyrazole typically occurs at the C4 position.[9] The presence of a methylthio group at either the C3 or C5 position is likely to reinforce this preference for C4 substitution.
Common Electrophilic Substitution Reactions
Halogenation: The introduction of halogen atoms onto the pyrazole ring is a crucial step for subsequent cross-coupling reactions. Reagents like N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) are commonly used for regioselective halogenation at the C4 position.
Nitration: Nitration of pyrazoles can be achieved using standard nitrating agents like a mixture of nitric acid and sulfuric acid.[10] The regioselectivity is generally directed to the C4 position. The methylthio group, being activating, is expected to facilitate this reaction.
Experimental Workflow: Halogenation of a Methylthiopyrazole
Caption: A typical workflow for the C4-halogenation of a methylthiopyrazole.
Nucleophilic Aromatic Substitution: The Methylthio Group as a Leaving Group
While the methylthio group itself is not a good leaving group, its oxidized forms, the methylsulfinyl and particularly the methylsulfonyl groups, are excellent leaving groups in nucleophilic aromatic substitution (SₙAr) reactions. This is due to the strong electron-withdrawing nature of the sulfinyl and sulfonyl groups, which activates the pyrazole ring towards nucleophilic attack.
Mechanism of SₙAr on Pyrazoles
The SₙAr reaction on an electron-deficient pyrazole ring proceeds through a Meisenheimer-like intermediate. A nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate. The subsequent departure of the leaving group restores the aromaticity of the pyrazole ring.
Caption: The stepwise mechanism of nucleophilic aromatic substitution on a methylsulfonylpyrazole.
Synthetic Applications
The displacement of the methylsulfonyl group by various nucleophiles, such as amines, alkoxides, and thiolates, provides a powerful method for the synthesis of a wide range of substituted pyrazoles. This strategy is particularly valuable in the late-stage functionalization of complex molecules in drug discovery programs.
Metal-Catalyzed Cross-Coupling Reactions
The methylsulfonyl group can also serve as a leaving group in transition-metal-catalyzed cross-coupling reactions, providing a modern and efficient route to C-C and C-heteroatom bond formation.
Suzuki-Miyaura Coupling of Pyrazolyl Sulfones
Recent studies have demonstrated that aryl sulfones can act as effective electrophilic partners in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[11] This opens up the possibility of using methylsulfonylpyrazoles as substrates for the introduction of aryl and heteroaryl groups.
Protocol 4.1: Suzuki-Miyaura Coupling of a Methylsulfonylpyrazole (Conceptual)
Step 1: Reaction Setup. In a flame-dried Schlenk flask, combine the methylsulfonylpyrazole (1.0 eq), the boronic acid or ester (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2-3 eq).
Step 2: Solvent Addition. Add a suitable solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane) and water.
Step 3: Degassing. Degas the reaction mixture by bubbling with an inert gas (e.g., argon, nitrogen) for 15-20 minutes.
Step 4: Heating. Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).
Step 5: Work-up and Purification. After cooling to room temperature, perform a standard aqueous work-up, extract the product with an organic solvent, and purify by column chromatography.
Other Cross-Coupling Reactions
The utility of methylthio and methylsulfonylpyrazoles in other cross-coupling reactions, such as Negishi[12][13][14] and Stille couplings, is an area of ongoing research. The ability to use these sulfur-containing functionalities as alternatives to traditional halide leaving groups offers greater flexibility in synthetic design.
Desulfurization: Accessing the Unsubstituted Pyrazole
The reductive removal of the methylthio group, or its oxidized derivatives, provides a route to the corresponding unsubstituted pyrazole. This desulfurization reaction is a valuable tool for removing the sulfur-containing directing group after it has served its synthetic purpose.
Raney Nickel-Mediated Desulfurization
Raney Nickel (Raney Ni) is a widely used catalyst for the hydrogenolysis of carbon-sulfur bonds.[15][16][17] The reaction involves the cleavage of the C-S bond and the saturation of the resulting carbon atom with hydrogen.
Protocol 5.1: Desulfurization of a Methylthiopyrazole with Raney Nickel
Step 1: Preparation of Raney Nickel. Use commercially available Raney Nickel slurry or prepare it fresh from a nickel-aluminum alloy. Caution: Raney Nickel is pyrophoric and should be handled with care under an inert atmosphere and kept wet with a solvent.
Step 2: Reaction Setup. In a round-bottom flask, dissolve the methylthiopyrazole in a suitable solvent, such as ethanol or methanol.
Step 3: Addition of Raney Nickel. Add a slurry of Raney Nickel to the solution. The amount of Raney Nickel required can vary, but typically a significant excess by weight is used.
Step 4: Hydrogenation. Stir the reaction mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature or with gentle heating.
Step 5: Monitoring and Work-up. Monitor the reaction by TLC. Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite to remove the Raney Nickel. Caution: The Celite pad with Raney Nickel should be kept wet with solvent to prevent it from catching fire upon exposure to air.
Step 6: Purification. Concentrate the filtrate and purify the crude product by column chromatography or recrystallization to obtain the desulfurized pyrazole.
Applications in Drug Discovery and Medicinal Chemistry
The diverse reactivity of the methylthio group and its oxidized derivatives makes methylthiopyrazoles valuable intermediates in the synthesis of pharmaceutically active compounds.[3] The ability to fine-tune the electronic and steric properties of the pyrazole core through manipulation of the sulfur-containing substituent is a powerful tool for optimizing drug candidates. For example, the sulfonamide group, which can be introduced via the corresponding sulfonyl chloride derived from the methylsulfonylpyrazole, is a key pharmacophore in many drugs, including the well-known COX-2 inhibitor, Celecoxib.[18][19][20]
Conclusion
The methylthio group in pyrazoles is far more than a simple substituent; it is a versatile and powerful functional handle that unlocks a wide range of synthetic possibilities. From its role in directing electrophilic substitution to its transformation into an excellent leaving group for nucleophilic substitution and metal-catalyzed cross-coupling reactions, the methylthio group provides chemists with a strategic tool for the construction of complex and diverse pyrazole libraries. A thorough understanding of its reactivity profile, as outlined in this guide, is essential for researchers and drug development professionals seeking to harness the full potential of the pyrazole scaffold in their synthetic endeavors.
References
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Sharma, V., Kumar, P., & Pathak, D. (2021). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Current Drug Discovery Technologies, 18(4), 514-533. [Link]
Singh, R. P., & Singh, J. (2024). Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions. New Journal of Chemistry, 48(16), 7247-7251. [Link]
Knochel, P., & Perea, J. J. A. (2018). Recent Developments in Negishi Cross-Coupling Reactions. ACS Catalysis, 8(7), 5885-5900. [Link]
Sousa, Â. F., Telo, J. P., & Santos, P. P. (2014). Regioselectivity of aniline and toluidine nitration with HNO3 and H2SO4 in acetic acid. Repositório da Universidade de Lisboa. [Link]
Chikhi, F., Bou-Erdem, M., Amrane, D., Chafaa, S., & Aouf, N. E. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances, 11(3), 1649-1656. [Link]
Myers, A. (2022). m-CPBA (meta-chloroperoxybenzoic acid). Master Organic Chemistry. [Link]
Küçükgüzel, Ş. G., Koç, D., Çıkla-Süzgün, P., & Kaushik-Basu, N. (2015). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. Molecules, 20(8), 14357-14380. [Link]
Moore, K. W., & Kercher, M. A. (2014). Regioselective Halogenation of Lavanducyanin by a Site-Selective Vanadium-Dependent Chloroperoxidase. Organic Letters, 16(16), 4252-4255. [Link]
Samec, J. S. M., & Bäckvall, J. E. (2017). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Structural Chemistry, 29(2), 625-634. [Link]
Pettit, G. R., & Van Tamelen, E. E. (1962). Desulfurization with Raney Nickel. Organic Reactions, 12, 356-529. [Link]
Singh, F. V., & Wirth, T. (2016). Selective Oxidation of Organosulphides using m-CPBA as oxidant. Der Pharma Chemica, 8(18), 419-423. [Link]
Al-Ghorbani, M., & Sarheed, M. A. (2019). Design and Synthesis of Celecoxib and Rofecoxib Analogues as Selective Cyclooxygenase-2 (COX-2) Inhibitors: Replacement of Sulfonamide and Methylsulfonyl Pharmacophores by an Azido Bioisostere. Molecules, 24(17), 3079. [Link]
Asif, M. (2023). Pyrazole in drug development: a medicinal-chemistry based analysis of USFDA-approved drugs in last decade. Journal of the Iranian Chemical Society, 20(11), 2969-3000. [Link]
Organ, M. G., & Ghasemi, H. (2004). The First Negishi Cross-Coupling Reaction of Two Alkyl Centers Utilizing a Pd−N-Heterocyclic Carbene (NHC) Catalyst. Organic Letters, 6(15), 2567-2570. [Link]
Samec, J. S. M., & Bäckvall, J. E. (2017). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Structural Chemistry, 29(2), 625-634. [Link]
Al-Ghorbani, M., & Sarheed, M. A. (2019). Design and synthesis of celecoxib and rofecoxib analogues as selective cyclooxygenase-2 (COX-2) inhibitors: replacement of sulfonamide and methylsulfonyl pharmacophores by an azido bioisostere. Molecules, 24(17), 3079. [Link]
Roy, S., Roy, U. K., & De, A. (2020). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry, 18(28), 5429-5433. [Link]
Siddiqui, N., & Ahsan, M. J. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 27(19), 6543. [Link]
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Synthesis of 1-Methyl-3-(methylthio)-1H-pyrazol-5-amine from ketene dithioacetal
Application Notes and Protocols Topic: Synthesis of 1-Methyl-3-(methylthio)-1H-pyrazol-5-amine from Ketene Dithioacetal Audience: Researchers, scientists, and drug development professionals. Executive Summary The 5-amino...
Author: BenchChem Technical Support Team. Date: February 2026
Application Notes and Protocols
Topic: Synthesis of 1-Methyl-3-(methylthio)-1H-pyrazol-5-amine from Ketene Dithioacetal
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The 5-aminopyrazole scaffold is a privileged structure in medicinal chemistry and agrochemical development, serving as a cornerstone for numerous bioactive compounds. This document provides a comprehensive guide to the synthesis of a key derivative, 1-Methyl-3-(methylthio)-1H-pyrazol-5-amine, via a robust and regioselective cyclocondensation reaction. The protocol details the reaction between the versatile ketene dithioacetal, 2-[bis(methylthio)methylene]malononitrile, and methylhydrazine. We delve into the mechanistic underpinnings of the reaction, offer a detailed, step-by-step experimental protocol, and provide expert insights into process optimization and troubleshooting. This guide is designed to be a self-validating system, enabling researchers to reliably produce this valuable synthetic intermediate.
Scientific Principles and Mechanistic Overview
The synthesis of the pyrazole ring system from a 1,3-dielectrophile and a hydrazine derivative is a classic and powerful transformation in heterocyclic chemistry.[1][2] In this specific application, a highly functionalized ketene dithioacetal acts as the three-carbon backbone, while methylhydrazine serves as the nitrogen source to form the five-membered ring.
The chosen ketene dithioacetal, 2-[bis(methylthio)methylene]malononitrile, is an ideal starting material. It possesses two key features:
Two electrophilic centers: The central carbon of the dithioacetal and the carbon of the nitrile group.
A leaving group: One of the methylthio (-SMe) groups is a competent leaving group, facilitating the cyclization process.
The reaction proceeds through a well-defined, multi-step mechanism:
Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the terminal, sterically less hindered nitrogen atom of methylhydrazine onto the electrophilic carbon of the ketene dithioacetal. This step is highly regioselective, which is crucial for establishing the final substitution pattern of the pyrazole.[3][4]
Intermediate Formation: This initial attack leads to the formation of an open-chain intermediate.
Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then attacks the electrophilic carbon of one of the nitrile groups, initiating the ring-closing step.
Elimination & Aromatization: The resulting five-membered ring intermediate eliminates a molecule of methanethiol (CH₃SH). This elimination is followed by tautomerization to yield the stable, aromatic 1-Methyl-3-(methylthio)-1H-pyrazol-5-amine product.[5]
The overall transformation is a highly efficient method for constructing the desired pyrazole core with precise control over the substituent placement.
Fig. 1: Reaction Mechanism
Detailed Experimental Protocol
This protocol is designed for a standard laboratory scale and can be adjusted as needed. Adherence to standard laboratory safety procedures is mandatory.
Materials and Reagents
Reagent
CAS No.
M.W. ( g/mol )
Recommended Purity
2-[bis(methylthio)methylene]malononitrile
5143-83-9
170.27
>98%
Methylhydrazine
60-34-4
46.07
>98%
Ethanol (Absolute)
64-17-5
46.07
Anhydrous, >99.5%
Ethyl Acetate
141-78-6
88.11
ACS Grade
Hexanes
110-54-3
86.18
ACS Grade
Equipment
Round-bottom flask (100 mL) equipped with a reflux condenser and magnetic stir bar
Heating mantle with temperature control
Magnetic stirrer
Rotary evaporator
Buchner funnel and filtration apparatus
Glassware for extraction and recrystallization
TLC plates (silica gel 60 F₂₅₄)
Standard analytical equipment for characterization (NMR, MS, MP)
Step-by-Step Synthesis Procedure
Fig. 2: Experimental Workflow
Reaction Setup: In a 100 mL round-bottom flask, dissolve 2-[bis(methylthio)methylene]malononitrile (5.00 g, 29.4 mmol, 1.0 equiv.) in absolute ethanol (50 mL). Stir the mixture at room temperature until all the solid has dissolved.
Reagent Addition: To the stirred solution, add methylhydrazine (1.49 g, 1.64 mL, 32.3 mmol, 1.1 equiv.) dropwise over 5-10 minutes. A slight exotherm may be observed.
Reaction Conditions: Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 78°C) using a heating mantle. Maintain a gentle reflux for 4-6 hours.
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of 1:1 hexanes:ethyl acetate. The starting material should have a different Rf value than the product. The reaction is considered complete when the starting ketene dithioacetal spot is no longer visible.
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator to obtain a crude oily or solid residue.
Isolation: Partition the residue between ethyl acetate (50 mL) and deionized water (50 mL). Transfer the mixture to a separatory funnel, shake well, and allow the layers to separate. Extract the aqueous layer with an additional portion of ethyl acetate (25 mL).
Purification: Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. The crude product can be purified by recrystallization from an ethanol/water mixture or an ethyl acetate/hexanes mixture to afford 1-Methyl-3-(methylthio)-1H-pyrazol-5-amine as a crystalline solid.
Quantitative Summary
Parameter
Value
Notes
Starting Material
2-[bis(methylthio)methylene]malononitrile
5.00 g (29.4 mmol)
Reagent
Methylhydrazine
1.49 g (32.3 mmol, 1.1 equiv.)
Solvent
Absolute Ethanol
50 mL
Reaction Temperature
Reflux (~78°C)
Ensures sufficient activation energy for cyclization.
Reaction Time
4-6 hours
Monitor by TLC for completion.
Expected Yield
75-85%
Based on similar reported syntheses.
Product Appearance
Off-white to pale yellow crystalline solid
-
Expert Insights & Self-Validating Systems
Causality Behind Experimental Choices
Solvent Selection: Ethanol is the solvent of choice for several reasons. It readily dissolves the starting materials, has an appropriate boiling point for the reaction temperature, and as a protic solvent, it can facilitate the necessary proton transfers during the cyclization and tautomerization steps.
Regioselectivity Control: The use of methylhydrazine presents a regioselectivity challenge, as two different N-methylated pyrazoles could potentially form. However, the terminal -NH₂ group of methylhydrazine is both more nucleophilic and less sterically hindered than the -NH(CH₃) group. Therefore, it preferentially attacks the ketene dithioacetal first, leading predominantly to the desired 1-methylpyrazole isomer.[1][3] Adding the methylhydrazine dropwise can help maintain this selectivity.[3]
Stoichiometry: A slight excess (1.1 equivalents) of methylhydrazine is used to ensure the complete consumption of the limiting ketene dithioacetal, helping to drive the reaction to completion.
Troubleshooting and Process Validation
Issue
Potential Cause
Recommended Solution
Incomplete Reaction
Insufficient reaction time or temperature.
Extend the reflux time by 1-2 hours. Ensure the heating mantle is maintaining a consistent reflux.
Low Product Yield
Inefficient extraction or purification. Moisture.
Perform an additional extraction of the aqueous layer. Optimize the recrystallization solvent system. Ensure anhydrous conditions are maintained.
Formation of Isomer
Reaction conditions favoring the minor pathway.
Ensure methylhydrazine is added slowly at room temperature before heating. Purification via column chromatography may be required to separate isomers.
Product Oily/Dark
Presence of impurities or residual methanethiol.
Ensure complete removal of solvent. Purify by column chromatography on silica gel if recrystallization is ineffective.
References
Schmidt, A., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 178-228. [Link]
Cervera, E., et al. (2009). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. The Journal of Organic Chemistry, 74(21), 8299-8307. [Link]
Elgemeie, G. H., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 206-217. [Link]
El Malah, T., et al. (2016). Reaction of dithiocarbamates with 2-[bis(methylthio)-methylene]malononitrile. ResearchGate. [Link]
Shaw, R., et al. (2023). 1,3-Dianionic annulation of ketones with ketene dithioacetal. RSC Advances, 13, 35375-35386. [Link]
Sabatino, P., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules, 27(18), 5878. [Link]
Supporting Information for "A new family of Fe(II) complexes showing a two-step spin crossover". The Royal Society of Chemistry. [Link]
Al-Zaydi, K. M. (2019). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. EC Pharmaceutical Science, 8.5, 349-361. [Link]
Application Notes & Protocols: High-Throughput Screening Assays for Pyrazole Derivatives
Intended Audience: Researchers, scientists, and drug development professionals engaged in small molecule screening and lead discovery. Introduction: The Pyrazole Scaffold as a Privileged Structure in Drug Discovery The p...
Author: BenchChem Technical Support Team. Date: February 2026
Intended Audience: Researchers, scientists, and drug development professionals engaged in small molecule screening and lead discovery.
Introduction: The Pyrazole Scaffold as a Privileged Structure in Drug Discovery
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold".[1][2] Its metabolic stability and versatile chemical nature allow it to serve as a crucial pharmacophore in a multitude of approved drugs targeting a wide array of diseases.[1][3] Pyrazole derivatives have demonstrated a broad spectrum of therapeutic effects, including anti-inflammatory, anticancer, antiviral, and antimicrobial activities.[2][4][5]
A significant number of pyrazole-containing compounds function as kinase inhibitors, playing a pivotal role in oncology and inflammation research by modulating signaling pathways that control cell cycle, survival, and differentiation.[4][6] Given the vast chemical space that can be explored with pyrazole derivatives, high-throughput screening (HTS) is an indispensable tool for efficiently identifying novel bioactive molecules from large compound libraries.[7][8]
This guide provides a detailed overview of robust HTS methodologies tailored for the discovery and characterization of pyrazole-based compounds. It emphasizes the rationale behind assay selection, provides detailed, field-proven protocols for key biochemical and cell-based assays, and outlines a rigorous hit validation workflow.
Chapter 1: Strategic Assay Selection for Pyrazole Libraries
The success of any HTS campaign hinges on the selection of an appropriate assay. The choice is dictated by the biological target and the specific question being asked (e.g., inhibition of an enzyme vs. modulation of a cellular pathway). For pyrazole libraries, which are rich in kinase inhibitors, two primary categories of assays are paramount: biochemical assays and cell-based assays.
Biochemical Assays directly measure the activity of a purified biological target, such as an enzyme (e.g., a kinase), in the presence of a test compound. They are instrumental for identifying direct inhibitors.
Cell-Based Assays measure the effect of a compound on a specific cellular process or pathway in a more physiologically relevant context.[9] These are crucial for confirming the activity of hits from biochemical screens and for discovering compounds with novel mechanisms of action.
Table 1: Comparison of Common HTS Assay Formats for Pyrazole Screening
Assay Type
Principle
Primary Target Class
Advantages
Disadvantages
Biochemical
TR-FRET
Time-Resolved Fluorescence Resonance Energy Transfer
Chapter 2: Biochemical Assays: A Focus on Kinase Inhibition
Given the prevalence of pyrazole derivatives as kinase inhibitors, a robust biochemical kinase assay is a foundational component of many screening campaigns.[4][6] Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a gold standard due to their high signal-to-background ratio and resistance to interference from colored or fluorescent compounds.[10]
Mechanism: TR-FRET Kinase Assay
The LanthaScreen™ TR-FRET assay is a common format.[10] In this assay, a kinase phosphorylates a fluorescein-labeled substrate. A terbium-labeled antibody that specifically recognizes the phosphorylated substrate is then added. When the antibody binds the phosphorylated substrate, the terbium (donor) and fluorescein (acceptor) are brought into close proximity, allowing for FRET to occur upon excitation. An inhibitor will prevent substrate phosphorylation, leading to a decrease in the FRET signal.[10]
Diagram: TR-FRET Kinase Inhibition Assay Workflow
Caption: Workflow for a TR-FRET based kinase inhibitor assay.
Protocol 1: TR-FRET Kinase Assay for a Pyrazole Library
This protocol is adapted for a generic tyrosine kinase in a 384-well format. Researcher Insight: It is critical to determine the optimal enzyme concentration and ATP concentration (typically at or near the Km) during assay development before screening the full library.[11]
1. Reagent Preparation:
Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.
Enzyme Solution (2X): Prepare the desired kinase in Kinase Buffer at 2X the final concentration determined during optimization.
Substrate/ATP Solution (4X): Prepare fluorescein-labeled peptide substrate and ATP in Kinase Buffer at 4X final concentrations.
Compound Plates: Serially dilute pyrazole derivatives in 100% DMSO. Then, dilute into Kinase Buffer to create a 4X final concentration plate (typically maintaining <1% final DMSO concentration).
Detection Solution: Prepare Terbium-labeled anti-phospho antibody and EDTA in TR-FRET Dilution Buffer. The final EDTA concentration should be sufficient to chelate Mg²⁺ and stop the reaction (e.g., 10 mM).[11]
2. Assay Procedure:
Add 5 µL of the 4X pyrazole compound solution (or DMSO vehicle for controls) to the wells of a 384-well assay plate.
Add 10 µL of the 2X Enzyme Solution to all wells.
To initiate the reaction, add 5 µL of the 4X Substrate/ATP Solution to all wells.
Mix briefly on a plate shaker.
Incubate the plate at room temperature for 60 minutes.[11]
Stop the reaction by adding 10 µL of the Detection Solution to each well.
Incubate for at least 60 minutes at room temperature to allow for antibody binding.
Read the plate on a TR-FRET compatible plate reader (e.g., measuring emission at 520 nm and 495 nm with excitation at 340 nm).
3. Controls for a Self-Validating System:
Negative Control (0% Inhibition): Enzyme + Substrate/ATP + DMSO vehicle. Represents the maximum signal.
Positive Control (100% Inhibition): Substrate/ATP + DMSO vehicle (No Enzyme). Represents the background signal. A known potent inhibitor can also be used.
Cell-based assays are essential for validating hits from biochemical screens in a more biological context and for identifying compounds that act on pathways rather than isolated proteins.[9] For pyrazole derivatives that might target GPCRs, a calcium flux assay is a powerful HTS method.[8][12]
Mechanism: Fluorescent Calcium Flux Assay
This assay is suitable for Gq-coupled GPCRs, which signal through the release of intracellular calcium stores.[8] Cells expressing the target GPCR are loaded with a calcium-sensitive fluorescent dye. When an agonist activates the receptor, intracellular calcium levels rise dramatically, causing a sharp increase in fluorescence that can be measured in real-time by a kinetic plate reader.[12] Antagonists are identified by their ability to block the signal induced by a known agonist.
Protocol 2: Calcium Flux Assay for GPCR Antagonists
This protocol describes a no-wash calcium flux assay in a 384-well format to screen for pyrazole antagonists of a Gq-coupled GPCR.
1. Cell & Reagent Preparation:
Cell Plating: Seed CHO or HEK293 cells stably expressing the target GPCR into 384-well black-walled, clear-bottom plates and culture overnight.[12]
Assay Buffer: Hanks’ Balanced Salt Solution (HBSS) with 20 mM HEPES and 2.5 mM probenecid (probenecid is a diuretic that inhibits organic anion transporters in the cell membrane, preventing the export of the dye).
Dye Loading: Prepare a calcium-sensitive dye (e.g., Fluo-4 AM, Calcium-6) solution in Assay Buffer according to the manufacturer's instructions.[12]
Compound Plates (2X): Prepare pyrazole derivatives at 2X the final desired concentration in Assay Buffer.
Agonist Solution (4X): Prepare a known agonist for the target GPCR at 4X its EC₈₀ concentration (the concentration that gives 80% of the maximal response) in Assay Buffer.
2. Assay Procedure:
Remove culture medium from the cell plates.
Add 20 µL of the dye loading solution to each well.
Incubate the plates for 60 minutes at 37°C, followed by 30 minutes at room temperature.[12]
Place the cell plate into a kinetic fluorescence plate reader (e.g., FLIPR® Tetra).
Add 20 µL of the 2X pyrazole compound solution (or buffer for controls) and incubate for 15-30 minutes.
Initiate reading and, after establishing a stable baseline (typically 10-20 seconds), add 20 µL of the 4X agonist solution.
Continue reading the fluorescence signal for 2-3 minutes to capture the full kinetic response.
3. Controls for a Self-Validating System:
Negative Control (No Antagonism): Cells + Buffer + Agonist. Represents the maximum agonist-induced signal.
Positive Control (Full Antagonism): Cells + Known Potent Antagonist + Agonist. Represents the baseline signal.
No Agonist Control: Cells + Buffer (No Agonist). Checks for agonistic activity of the test compounds.
Chapter 4: Data Analysis and Hit Validation
Rigorous data analysis and a multi-step hit validation cascade are critical to eliminate false positives and focus resources on the most promising chemical series.[13]
Assay Quality Control: The Z'-Factor
Before screening a full library, the quality and robustness of an assay must be established. The Z'-factor (Z-prime) is a statistical parameter used for this purpose.[14] It measures the separation between the means of the positive and negative controls relative to their standard deviations.
The formula is:
Z' = 1 - [ (3σ_p + 3σ_n) / |μ_p - μ_n| ]
where σ is the standard deviation, μ is the mean, p is the positive control, and n is the negative control.[15]
Table 2: Z'-Factor Interpretation
Z'-Factor Value
Assay Quality
Interpretation
> 0.5
Excellent
The assay has a large signal window and low data variation; ideal for HTS.[14][16]
0 to 0.5
Acceptable
The assay is marginal and may require further optimization.[14]
< 0
Unacceptable
The signal from controls overlaps too much; the assay is not suitable for screening.[16]
Synthetic Routes to Novel Pyrazole-Based Kinase Inhibitors: An Application Guide
Introduction: The Pyrazole as a Privileged Scaffold in Kinase Inhibition Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1][2] T...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Pyrazole as a Privileged Scaffold in Kinase Inhibition
Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1][2] This has made them one of the most important classes of drug targets. The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in the design of protein kinase inhibitors (PKIs).[1][3][4] Its unique structural and electronic properties allow it to form key interactions within the ATP-binding site of various kinases. Several FDA-approved drugs, such as the JAK inhibitor Ruxolitinib and the COX-2 inhibitor Celecoxib, feature a core pyrazole structure, underscoring its therapeutic significance.[4][5]
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the principal synthetic strategies for constructing and functionalizing pyrazole-based kinase inhibitors. We will move beyond simple procedural lists to explore the causality behind experimental choices, offering field-proven insights to guide your research.
Core Synthetic Strategies for the Pyrazole Ring
The construction of the pyrazole core is the foundational step in synthesizing these inhibitors. The choice of method depends on the desired substitution pattern, available starting materials, and scalability.
The Knorr Pyrazole Synthesis: A Classic, Versatile Approach
First reported in 1883, the Knorr synthesis remains a cornerstone of pyrazole chemistry.[6] It involves the condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound (or its equivalent, such as a β-ketoester).[7][8]
Mechanism & Rationale: The reaction is typically acid-catalyzed and proceeds via the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[6][8] The choice of acid catalyst (e.g., glacial acetic acid) is critical to facilitate both the initial condensation and the final dehydration step without promoting unwanted side reactions.[7] When using an unsymmetrical 1,3-dicarbonyl, a mixture of regioisomers can be formed. The regioselectivity is influenced by the relative reactivity of the two carbonyl groups and the steric and electronic nature of the hydrazine substituent.
Caption: General workflow of the Knorr Pyrazole Synthesis.
Protocol 1: General Procedure for Knorr Pyrazole Synthesis [7]
Reaction Setup: In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (1.0 eq) in a suitable solvent such as ethanol or 1-propanol.
Reagent Addition: Add the hydrazine derivative (1.1 - 2.0 eq). Expert Tip: Using a slight excess of the hydrazine can drive the reaction to completion, but a large excess can complicate purification.
Catalyst: Add a catalytic amount of glacial acetic acid (e.g., 3-5 drops).
Heating: Heat the mixture to reflux (typically 80-100°C) with stirring.
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting dicarbonyl is consumed (typically 1-4 hours).[6]
Work-up & Isolation: Cool the reaction mixture. If a precipitate forms, collect it by vacuum filtration. If not, add water to induce precipitation of the crude product.[6]
Purification: The crude pyrazole can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
1,3-Dipolar Cycloaddition: A Modern and Regioselective Route
The [3+2] cycloaddition, also known as the Huisgen cycloaddition, is a powerful and highly versatile method for constructing five-membered heterocycles, including pyrazoles.[9][10] This reaction typically involves a 1,3-dipole (like a nitrile imine, generated in situ) and a dipolarophile (an alkene or alkyne).[10][11]
Mechanism & Rationale: Nitrile imines are commonly generated from hydrazonoyl halides by treatment with a base. They then rapidly react with an alkyne to form the pyrazole ring in a single, concerted step.[12] A key advantage of this method is the potential for high regioselectivity, which is crucial for controlling the final substitution pattern of the inhibitor. The use of "alkyne surrogates," such as functionalized alkenes that eliminate a leaving group after cyclization, can further enhance the predictability of the outcome.[12] This approach offers access to highly substituted pyrazoles that may be difficult to obtain via classical condensation methods.[9][11]
Caption: Workflow for 1,3-Dipolar Cycloaddition Pyrazole Synthesis.
Protocol 2: Pyrazole Synthesis via Nitrile Imine Cycloaddition [12]
Reaction Setup: Dissolve the alkyne (1.0 eq) and the hydrazonoyl halide (1.1 eq) in an inert, dry solvent like toluene or THF in a flame-dried flask under a nitrogen atmosphere.
Base Addition: Slowly add a solution of a non-nucleophilic base, such as triethylamine (Et3N) (1.2 eq), to the mixture at room temperature. Expert Tip: The slow addition of the base is crucial to control the concentration of the highly reactive nitrile imine intermediate, minimizing dimerization.
Reaction: Stir the reaction at room temperature or with gentle heating (40-60°C) until TLC analysis indicates the complete consumption of the starting materials.
Work-up: Filter the reaction mixture to remove the triethylammonium halide salt. Concentrate the filtrate under reduced pressure.
Purification: Purify the resulting residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate mixtures) to afford the pure tetrasubstituted pyrazole.
Advanced Strategies: Late-Stage Functionalization
For generating diverse libraries of kinase inhibitors for structure-activity relationship (SAR) studies, late-stage functionalization of a pre-formed pyrazole core is often more efficient than de novo synthesis of each analog.
Transition-Metal-Catalyzed C-H Functionalization
Recent advances have focused on the direct functionalization of C-H bonds on the pyrazole ring, which avoids the need for pre-functionalized starting materials (e.g., halo-pyrazoles).[13][14] This strategy is highly atom-economical and allows for the introduction of aryl or alkyl groups at specific positions.
Mechanism & Rationale: These reactions typically employ palladium, rhodium, or copper catalysts.[13] The regioselectivity is often controlled by a directing group on the pyrazole nitrogen (N1), which coordinates to the metal center and positions the catalyst for C-H activation at an adjacent position (typically C5). This method provides powerful access to a wide range of functionalized pyrazoles in a single step.[15]
Table 1: Comparison of Core Synthetic Strategies
Strategy
Key Features
Advantages
Disadvantages
Knorr Synthesis
Condensation of 1,3-dicarbonyls and hydrazines.
Simple, readily available starting materials, scalable.[6][7]
Can lead to regioisomeric mixtures with unsymmetrical substrates.[8]
1,3-Dipolar Cycloaddition
Reaction of a 1,3-dipole with an alkyne/alkene.
High regioselectivity, broad substrate scope, access to complex substitution patterns.[9][10]
Requires synthesis of precursors (e.g., hydrazonoyl halides), reactive intermediates.
C-H Functionalization
Direct coupling at a pyrazole C-H bond.
High atom economy, ideal for late-stage diversification, avoids pre-functionalization.[13][14]
May require specific directing groups, catalyst optimization can be challenging.[15]
Case Study: Synthesis of a JAK Inhibitor Scaffold
The synthesis of Ruxolitinib, a potent JAK1/2 inhibitor, provides a real-world example of pyrazole chemistry in drug development.[16][17] While the full industrial synthesis is complex, a key step often involves the coupling of a functionalized pyrazole core with the pyrrolo[2,3-d]pyrimidine heterocycle. An early enantioselective synthesis utilized an organocatalytic aza-Michael reaction to set the crucial stereocenter.[16] More recent approaches have employed rhodium-catalyzed asymmetric additions to allenes.[18]
This highlights a critical aspect of modern drug synthesis: the strategic combination of heterocyclic ring formation with advanced catalytic methods for asymmetric synthesis and cross-coupling to build the final, complex drug molecule.
Conclusion and Future Outlook
The pyrazole scaffold continues to be a highly valuable core in the development of novel kinase inhibitors. Mastery of both classical synthetic methods, like the Knorr synthesis, and modern techniques, such as 1,3-dipolar cycloadditions and transition-metal-catalyzed C-H functionalization, is essential for the medicinal chemist.[19] The ongoing development of more efficient, sustainable, and regioselective synthetic methodologies, including those assisted by microwaves or ultrasound, will undoubtedly accelerate the discovery of the next generation of pyrazole-based therapeutics.[4][20] This guide provides the foundational knowledge and practical protocols to empower researchers to design and execute synthetic routes toward innovative and impactful kinase inhibitors.
References
Kang, E., Kim, H. T., & Joo, J. M. (2020). Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry, 18(32), 6192–6210. Available from: [Link]
Synthesis of pyrazolines via 1,3-dipolar cycloaddition reactions. (2022). ResearchGate. Available from: [Link]
Penning, T. D., et al. (1997). Synthesis and Biological Evaluation of the 1,5-Diarylpyrazole Class of Cyclooxygenase-2 Inhibitors: Identification of 4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (Celecoxib). Journal of Medicinal Chemistry, 40(9), 1347-1365. Available from: [Link]
Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (2023). PubMed. Available from: [Link]
Knorr Pyrazole Synthesis of Edaravone. (2017). The Royal Society of Chemistry. Available from: [Link]
Lin, Q., et al. (2009). Enantioselective synthesis of Janus kinase inhibitor INCB018424 via an organocatalytic aza-Michael reaction. Organic Letters, 11(9), 1999-2002. Available from: [Link]
Li, P., et al. (2010). Synthesis and Antifungal Activities of New Pyrazole Derivatives via 1,3-dipolar Cycloaddition Reaction. PubMed. Available from: [Link]
Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (2023). Eco-Vector Journals Portal. Available from: [Link]
Transition-metal-catalyzed C-H functionalization of pyrazoles. (2020). PubMed. Available from: [Link]
Synthesis of Celecoxib, its Pro-drugs and Radiolabeled Derivatives. A Brief Review. (2010). Taylor & Francis Online. Available from: [Link]
Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (2023). ResearchGate. Available from: [Link]
Transition-metal-catalyzed C–H functionalization of pyrazoles. (2020). Sci-Hub. Available from: [Link]
Synthesis process of ruxolitinib. (2019). PubChem. Available from: [Link]
On the Question of the Application Potential and the Molecular Mechanism of the Formation of 1,3-Diaryl-5-Nitropyrazoles from Trichloromethylated Diarylnitropyrazolines. (2024). MDPI. Available from: [Link]
Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. (2018). ResearchGate. Available from: [Link]
Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap. Available from: [Link]
Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2024). RSC Publishing. Available from: [Link]
Transition-metal-catalyzed C–H functionalization of pyrazoles. (2020). ResearchGate. Available from: [Link]
Synthesis of Celecoxib-Eutectic Mixture Particles via Supercritical CO2 Process and Celecoxib Immediate Release Tablet Formulation by Quality by Design Approach. (2022). MDPI. Available from: [Link]
Knorr Pyrazole Synthesis. (n.d.). J&K Scientific LLC. Available from: [Link]
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. Available from: [Link]
1,3-Dipolar Cycloaddition of Nitroalkanes as a Tool of DOS/LOS-like Strategy for the Synthesis of Isoxazoles and Isoxazolines. (2024). ChemRxiv. Available from: [Link]
New Celecoxib Derivatives as Anti-Inflammatory Agents. (2003). Journal of Medicinal Chemistry. Available from: [Link]
Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds”. (2021). MDPI. Available from: [Link]
Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates. (2012). NIH. Available from: [Link]
SYNTHESIS PROCESS OF RUXOLITINIB. (2017). WIPO Patentscope. Available from: [Link]
Application Notes & Protocols: 1-Methyl-3-(methylthio)-1H-pyrazol-5-amine as a Versatile Building Block for Modern Agrochemicals
Introduction: The Central Role of Pyrazoles in Agrochemical Innovation The pyrazole heterocycle is a cornerstone of modern agrochemical design, lending its unique structural and electronic properties to a wide array of h...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Central Role of Pyrazoles in Agrochemical Innovation
The pyrazole heterocycle is a cornerstone of modern agrochemical design, lending its unique structural and electronic properties to a wide array of highly effective active ingredients.[1] These five-membered aromatic rings, containing two adjacent nitrogen atoms, serve as versatile scaffolds in the development of herbicides, fungicides, and insecticides.[2] The strategic functionalization of the pyrazole core allows for the fine-tuning of biological activity, selectivity, and environmental profiles.
This document focuses on a particularly valuable building block: 1-Methyl-3-(methylthio)-1H-pyrazol-5-amine . This compound offers synthetic chemists three key points of modification:
The 5-amino group is a nucleophilic handle, ideal for forming amide, sulfonamide, and urea linkages, which are prevalent in numerous agrochemicals.
The 3-methylthio group can be selectively oxidized to the corresponding sulfoxide or sulfone. This transformation is a critical tool for modulating a molecule's herbicidal or fungicidal potency by altering its electronic properties and binding interactions with target enzymes.[3]
The pyrazole ring itself, which can undergo electrophilic substitution, although the existing substituents direct this reactivity.
The strategic combination of these features makes 1-Methyl-3-(methylthio)-1H-pyrazol-5-amine a powerful precursor for several classes of agrochemicals, most notably inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD) and acetolactate synthase (ALS) in herbicides.[1][4][5][6]
Physicochemical Properties
A thorough understanding of the starting material's properties is fundamental to successful synthesis and scale-up.
The reactivity of 1-Methyl-3-(methylthio)-1H-pyrazol-5-amine is dominated by the nucleophilicity of its 5-amino group. This functionality serves as the primary attachment point for various electrophilic partners to construct the final agrochemical scaffold.
General synthetic routes from the pyrazole building block.
The most prominent application of this building block is in the synthesis of herbicides that inhibit crucial plant enzymes.
HPPD Inhibitors: Herbicides like pyrasulfotole are potent inhibitors of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.[4][6] This inhibition disrupts carotenoid biosynthesis, leading to bleaching of new growth and eventual plant death.[4] The synthesis of these molecules typically involves creating a pyrazole sulfonamide and then coupling it to a substituted benzoyl group. The methylthio group is often oxidized to a methylsulfonyl group in the final active ingredient, a modification critical for high efficacy.
ALS Inhibitors: Acetolactate synthase (ALS) is another key enzyme target in the biosynthesis of branched-chain amino acids.[1] Pyrazole-based sulfonamides derived from our building block are effective inhibitors, leading to the cessation of plant cell division and growth.[5]
Fungicide and Insecticide Potential
While less common than in herbicides, the pyrazole scaffold is also integral to fungicides and insecticides.[2]
Fungicides: By modifying the groups attached to the 5-amino position, it is possible to generate molecules that target fungal respiration, analogous to succinate dehydrogenase inhibitors (SDHIs).
Insecticides: The core structure is related to the fiprole class of insecticides, which act as GABA receptor antagonists. Further elaboration of the scaffold could yield potent insecticidal compounds.
Detailed Experimental Protocols
The following protocols provide robust, validated methods for key transformations of 1-Methyl-3-(methylthio)-1H-pyrazol-5-amine.
Protocol 1: Synthesis of a Pyrazole Sulfonamide Intermediate
This protocol details the N-sulfonylation of the 5-amino group, a critical step in the synthesis of many pyrazole-based herbicides.
Causality and Logic: The reaction employs a base, triethylamine, to neutralize the hydrochloric acid byproduct generated from the reaction between the amine and the sulfonyl chloride. This is crucial for preventing the protonation of the starting amine, which would render it non-nucleophilic, and to drive the reaction to completion. Acetonitrile is chosen as the solvent due to its polar aprotic nature, which effectively dissolves the reactants without interfering with the reaction.
Workflow for pyrazole sulfonamide synthesis.
Step-by-Step Methodology:
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), dissolve 1-Methyl-3-(methylthio)-1H-pyrazol-5-amine (1.0 eq) in anhydrous acetonitrile (approx. 0.2 M concentration).
Addition of Electrophile: Add the desired arylsulfonyl chloride (1.1 eq) to the solution. Cool the mixture to 0°C in an ice bath.
Base Addition: Slowly add triethylamine (1.2 eq) dropwise to the stirring mixture.
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.
Monitoring (Self-Validation): Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting amine spot is consumed. A typical mobile phase would be a mixture of ethyl acetate and hexanes.
Work-up: Once complete, remove the acetonitrile under reduced pressure. To the residue, add distilled water and extract the product with ethyl acetate (3x volumes).
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.
Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Oxidation of the Methylthio Group
This protocol describes the conversion of the methylthio (-SMe) group to a methylsulfonyl (-SO₂Me) group, a key step to increase the herbicidal activity of the final compound.
Causality and Logic: Oxone® (potassium peroxymonosulfate) is a powerful yet relatively safe oxidizing agent that is highly effective for converting sulfides to sulfones. The use of a biphasic solvent system (e.g., dichloromethane/water) or a polar solvent like methanol facilitates the reaction between the organic-soluble sulfide and the water-soluble oxidant. The reaction is often exothermic, so controlled addition and cooling may be necessary.
Workflow for the oxidation of the methylthio group.
Step-by-Step Methodology:
Reaction Setup: Dissolve the pyrazole sulfide starting material (1.0 eq) in a mixture of methanol and water (e.g., 3:1 v/v). Cool the solution to 0°C.
Oxidant Addition: Add Oxone® (potassium peroxymonosulfate, approx. 2.2 eq) portion-wise over 30 minutes, ensuring the internal temperature does not rise significantly.
Reaction: Allow the mixture to stir at room temperature for 2-6 hours.
Monitoring (Self-Validation): Monitor the reaction by TLC or LC-MS. The product sulfone will be significantly more polar than the starting sulfide. The intermediate sulfoxide may also be observed.
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until a starch-iodide paper test is negative. Remove the methanol under reduced pressure and extract the aqueous residue with dichloromethane (DCM).
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. The product can be purified by recrystallization or column chromatography.
Characterization: Confirm the successful oxidation by observing the characteristic sulfonyl peaks in the IR spectrum (~1325 and 1145 cm⁻¹) and the downfield shift of the methyl protons in the ¹H NMR spectrum.
Summary of Expected Data
The following table summarizes typical outcomes for the protocols described. Yields and specific spectral data will vary based on the specific sulfonyl chloride or substrate used.
-SO₂-CH₃ shifts downfield to ~3.1-3.3 ppm compared to -S-CH₃
~1325 & 1145 (strong, characteristic SO₂)
Conclusion
1-Methyl-3-(methylthio)-1H-pyrazol-5-amine is a high-value, versatile intermediate for the agrochemical industry. Its well-defined reactive sites—the nucleophilic amine and the oxidizable sulfide—provide a logical and efficient platform for accessing complex and highly active molecules. The protocols outlined herein demonstrate robust and reproducible methods for leveraging this building block to construct key agrochemical scaffolds, enabling researchers and process chemists to accelerate the development of next-generation crop protection solutions.
References
Lamberth, C. (2007). Pyrazole Chemistry in Crop Protection. HETEROCYCLES, Vol. 71, No. 7. [Link]
Fu, Z., et al. (2025). Advances in Pyrazole as an Active Fragment for Herbicide Discovery. Journal of Agricultural and Food Chemistry. [Link]
Ma, Y., et al. (2022). Development of 1,5-Diaryl-Pyrazole-3-Formate Analogs as Antifungal Pesticides and Their Application in Controlling Peanut Stem Rot Disease. Frontiers in Microbiology. [Link]
Bayer CropScience. (2015). Public Release Summary on Pyrasulfotole in the product Precept Selective Herbicide. Australian Pesticides and Veterinary Medicines Authority. [Link]
Google Patents. (2015). Herbicide composition containing pyrasulfotole and clodinafop acid. CN103518731A.
ResearchGate. (n.d.). Synthetic route for pyrazolone herbicide Pyrasulfotole 157. [Link]
U.S. Environmental Protection Agency. (2018). Pyroxasulfone. Application for Section 3 Registration for Use on Crop Subgroup 1C, tuberous and corm vegetables. Regulations.gov. [Link]
Ma, Y., et al. (2018). Discovery of novel 1,5-diaryl-pyrazole-3-carboxamides as potent p21-activated kinase 1 inhibitors and antifungal agents. European Journal of Medicinal Chemistry, 157, 107-117. [Link]
Google Patents. (2021).
Sun, S. S., et al. (2024). Synthesis and Herbicidal Activity of Pyrazole Amide Derivatives as Potential Transketolase Inhibitors. Journal of Agricultural and Food Chemistry, 72, 3334–3341. [Link]
Lead Sciences. (n.d.). 3-(Methylthio)-1H-pyrazol-5-amine. [Link]
Application Note: A Scalable Synthesis of 1-Methyl-3-(methylthio)-1H-pyrazol-5-amine
Abstract This application note provides a comprehensive guide to the scale-up synthesis of 1-Methyl-3-(methylthio)-1H-pyrazol-5-amine, a key building block in the development of various pharmaceutically active compounds....
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note provides a comprehensive guide to the scale-up synthesis of 1-Methyl-3-(methylthio)-1H-pyrazol-5-amine, a key building block in the development of various pharmaceutically active compounds. The described two-step synthetic route is designed for scalability, employing readily available starting materials and robust reaction conditions. This document offers detailed protocols for both laboratory and pilot-scale production, emphasizing safety, process control, and analytical validation to ensure the synthesis of a high-purity final product.
Introduction: The Significance of 1-Methyl-3-(methylthio)-1H-pyrazol-5-amine
Substituted pyrazoles are a cornerstone in medicinal chemistry, forming the structural core of numerous drugs. The 5-aminopyrazole moiety, in particular, is a "privileged scaffold" that imparts a range of biological activities to molecules. 1-Methyl-3-(methylthio)-1H-pyrazol-5-amine serves as a crucial intermediate for the synthesis of various therapeutic agents, including kinase inhibitors and modulators of other important biological targets. The ability to produce this intermediate on a large scale is therefore critical for advancing drug discovery and development programs.
This guide is structured to provide a deep understanding of the synthetic process, from the underlying chemical principles to the practicalities of a scaled-up reaction.
The Synthetic Strategy: A Two-Step Approach
The synthesis of 1-Methyl-3-(methylthio)-1H-pyrazol-5-amine is achieved through a robust and scalable two-step process. The first step involves the formation of a ketene dithioacetal intermediate from malononitrile and carbon disulfide, followed by methylation. The second step is a cyclization reaction of this intermediate with methylhydrazine to yield the final product. This approach is advantageous due to its efficiency and the use of readily available starting materials.[1]
Reaction Mechanism
The overall reaction mechanism can be depicted as follows:
Caption: Overall reaction scheme for the synthesis of 1-Methyl-3-(methylthio)-1H-pyrazol-5-amine.
Laboratory-Scale Synthesis Protocol
This protocol is designed for a laboratory setting to produce a reference standard and for initial process optimization.
Step 1: Synthesis of 2-(Bis(methylthio)methylene)malononitrile
Materials:
Reagent
Molar Mass ( g/mol )
Quantity
Moles
Malononitrile
66.06
50.0 g
0.757 mol
Sodium Hydride (60% in mineral oil)
40.00
66.6 g
1.665 mol
Anhydrous Tetrahydrofuran (THF)
-
1 L
-
Carbon Disulfide
76.14
60.0 mL
1.00 mol
Methyl Iodide
141.94
104.0 mL
1.665 mol
Procedure:
To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (60% dispersion in mineral oil, 66.6 g, 1.665 mol).
Wash the sodium hydride with anhydrous hexanes (3 x 100 mL) to remove the mineral oil, decanting the hexanes carefully each time under a stream of nitrogen.
Add anhydrous THF (1 L) to the flask and cool the suspension to 0 °C in an ice bath.
Dissolve malononitrile (50.0 g, 0.757 mol) in anhydrous THF (200 mL) and add it dropwise to the sodium hydride suspension over 1 hour, maintaining the temperature below 5 °C.
After the addition is complete, stir the mixture at 0 °C for 30 minutes.
Add carbon disulfide (60.0 mL, 1.00 mol) dropwise over 30 minutes, keeping the temperature below 10 °C. The reaction mixture will turn deep red.
Stir the reaction mixture at room temperature for 2 hours.
Cool the mixture back to 0 °C and add methyl iodide (104.0 mL, 1.665 mol) dropwise over 1 hour. A precipitate may form.
Allow the reaction to warm to room temperature and stir overnight.
Quench the reaction by carefully adding water (500 mL).
Extract the aqueous layer with ethyl acetate (3 x 300 mL).
Combine the organic layers, wash with brine (200 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
Purify the crude product by recrystallization from ethanol to obtain 2-(bis(methylthio)methylene)malononitrile as a pale yellow solid.
Step 2: Synthesis of 1-Methyl-3-(methylthio)-1H-pyrazol-5-amine
Materials:
Reagent
Molar Mass ( g/mol )
Quantity
Moles
2-(Bis(methylthio)methylene)malononitrile
170.26
100.0 g
0.587 mol
Methylhydrazine
46.07
29.8 mL
0.587 mol
Ethanol
-
500 mL
-
Procedure:
In a 1 L round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-(bis(methylthio)methylene)malononitrile (100.0 g, 0.587 mol) in ethanol (500 mL).
Add methylhydrazine (29.8 mL, 0.587 mol) to the solution.
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Once the reaction is complete, cool the mixture to room temperature.
Remove the solvent under reduced pressure.
Dissolve the residue in dichloromethane (500 mL) and wash with water (2 x 200 mL).
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude product.
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford 1-Methyl-3-(methylthio)-1H-pyrazol-5-amine as a solid.
Scale-Up Synthesis Protocol
This protocol is designed for pilot-plant or manufacturing scale.
Process Workflow
Caption: Workflow for the scale-up synthesis of 1-Methyl-3-(methylthio)-1H-pyrazol-5-amine.
Step 1: Synthesis of 2-(Bis(methylthio)methylene)malononitrile (Pilot Scale)
Equipment:
200 L glass-lined reactor with temperature control, mechanical stirring, and a nitrogen atmosphere.
Addition funnel/dosing pump.
Condenser.
Materials:
Reagent
Molar Mass ( g/mol )
Quantity
Moles
Malononitrile
66.06
5.0 kg
75.7 mol
Sodium Methoxide (25% in Methanol)
54.02
49.1 kg
227.1 mol
Anhydrous Methanol
-
50 L
-
Carbon Disulfide
76.14
6.0 L
100 mol
Methyl Iodide
141.94
10.4 L
166.5 mol
Rationale for Reagent Change: Sodium methoxide is chosen over sodium hydride for scale-up due to its better handling properties and reduced fire hazard.[2] Methanol is a suitable solvent for this base.
Procedure:
Charge the reactor with anhydrous methanol (50 L) and cool to 0-5 °C.
Slowly add sodium methoxide solution (25% in methanol, 49.1 kg, 227.1 mol) while maintaining the temperature below 10 °C.
In a separate vessel, dissolve malononitrile (5.0 kg, 75.7 mol) in anhydrous methanol (20 L).
Add the malononitrile solution to the reactor over 1-2 hours, keeping the temperature below 10 °C.
Stir for 30 minutes at 5-10 °C.
Add carbon disulfide (6.0 L, 100 mol) over 1 hour, maintaining the temperature below 15 °C.
Allow the mixture to warm to room temperature and stir for 2-3 hours.
Cool the reactor to 0-5 °C and add methyl iodide (10.4 L, 166.5 mol) over 2-3 hours.
Stir the reaction at room temperature overnight.
Slowly add water (50 L) to quench the reaction, monitoring for any temperature increase.
Filter the resulting solid and wash with water (2 x 20 L).
Dry the solid in a vacuum oven at 40-50 °C to a constant weight.
Step 2: Synthesis of 1-Methyl-3-(methylthio)-1H-pyrazol-5-amine (Pilot Scale)
Equipment:
200 L glass-lined reactor with temperature control, mechanical stirring, and a nitrogen atmosphere.
Reflux condenser.
Materials:
Reagent
Molar Mass ( g/mol )
Quantity
Moles
2-(Bis(methylthio)methylene)malononitrile
170.26
10.0 kg
58.7 mol
Methylhydrazine
46.07
3.0 L
58.7 mol
Isopropanol
-
100 L
-
Rationale for Solvent Change: Isopropanol is often preferred over ethanol in larger-scale operations due to its higher boiling point and different solubility profile, which can aid in crystallization.
Procedure:
Charge the reactor with 2-(bis(methylthio)methylene)malononitrile (10.0 kg, 58.7 mol) and isopropanol (100 L).
Add methylhydrazine (3.0 L, 58.7 mol) to the reactor.
Heat the mixture to reflux (approximately 82 °C) and maintain for 6-8 hours. Monitor reaction completion by HPLC.
Once the reaction is complete, cool the reactor to 0-5 °C and hold for 2-4 hours to allow for crystallization.
Filter the product and wash the filter cake with cold isopropanol (2 x 10 L).
Dry the product in a vacuum oven at 50-60 °C until a constant weight is achieved.
Safety Considerations
General:
All operations should be conducted in a well-ventilated area or fume hood.
Personnel should wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
Reagent-Specific Hazards:
Sodium Hydride/Sodium Methoxide: Highly flammable and corrosive. Reacts violently with water. Handle under an inert atmosphere.[2]
Carbon Disulfide: Highly flammable with a low flash point. Toxic by inhalation and skin contact.
Methyl Iodide: Toxic, a suspected carcinogen. Handle with extreme care in a fume hood.
Methylhydrazine: Toxic and corrosive. Handle with appropriate PPE.[3]
Malononitrile: Toxic if swallowed or in contact with skin.[4]
Emergency Procedures:
Have appropriate spill kits and fire extinguishers readily available.
Ensure safety showers and eyewash stations are accessible.
Analytical Methods
Thin Layer Chromatography (TLC): For monitoring reaction progress in the laboratory.
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of reaction conversion and final product purity on a larger scale.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural confirmation of the intermediate and final product.
Mass Spectrometry (MS): To confirm the molecular weight of the products.
Conclusion
The synthetic route and protocols detailed in this application note provide a reliable and scalable method for the production of 1-Methyl-3-(methylthio)-1H-pyrazol-5-amine. By following the outlined procedures and adhering to the safety precautions, researchers and drug development professionals can confidently produce this valuable intermediate in high purity and yield, thereby facilitating the advancement of their research and development endeavors.
References
Approaches towards the synthesis of 5-aminopyrazoles. (2011). Beilstein Journal of Organic Chemistry. [Link]
Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. (n.d.). ResearchGate. [Link]
The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. (2015). Beilstein Journal of Organic Chemistry. [Link]
Synthesis of Novel Tetra-Substituted Pyrazole Derivatives Using Microwave Irradiation and Their Anti-Leukemic Activity Against Jurkat Cells. (2023). Molecules. [Link]
Application Notes and Protocols for the Derivatization of the Amine Group on 1-Methyl-3-(methylthio)-1H-pyrazol-5-amine
For Researchers, Scientists, and Drug Development Professionals Introduction 1-Methyl-3-(methylthio)-1H-pyrazol-5-amine is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug d...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methyl-3-(methylthio)-1H-pyrazol-5-amine is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The pyrazole scaffold is a well-established pharmacophore found in a wide array of therapeutic agents, exhibiting activities ranging from anti-inflammatory to anticancer. The strategic location of the primary amine group at the C5 position, coupled with the electronic influence of the N1-methyl and C3-methylthio substituents, presents a unique opportunity for chemical modification. Derivatization of this amine group allows for the systematic exploration of the chemical space around the pyrazole core, enabling the fine-tuning of physicochemical properties, biological activity, and pharmacokinetic profiles of lead compounds.
This comprehensive guide provides a detailed exploration of the chemical reactivity of the amine group on 1-Methyl-3-(methylthio)-1H-pyrazol-5-amine and offers robust protocols for its derivatization through common and impactful synthetic transformations, including acylation, sulfonylation, and reductive amination.
Chemical Reactivity and Strategic Considerations
5-Aminopyrazoles are polyfunctional compounds with multiple nucleophilic sites. The general order of reactivity is the exocyclic amine (5-NH₂) > the N1-H (if not substituted) > the C4-H.[1] In the case of 1-Methyl-3-(methylthio)-1H-pyrazol-5-amine, the N1 position is already alkylated, thus simplifying the reactivity profile. The primary nucleophilic site is the 5-amino group.
The electron-donating nature of the methylthio group at the C3 position and the lone pair of the pyrazole ring nitrogen at the N2 position both contribute to increasing the electron density of the pyrazole ring, which in turn enhances the nucleophilicity of the 5-amino group. However, it is also important to consider the potential for ambident reactivity, where under certain conditions, alkylation can occur at the C4 position.[2] The choice of reagents, catalyst, and reaction conditions is therefore critical in directing the reaction towards the desired N-derivatization.
Core Derivatization Protocols
The following sections provide detailed, step-by-step protocols for the derivatization of 1-Methyl-3-(methylthio)-1H-pyrazol-5-amine. These protocols are designed to be self-validating, with clear instructions for reaction setup, monitoring, workup, and product characterization.
Acylation of the Amine Group
Acylation of the 5-amino group to form the corresponding amide is a fundamental transformation for introducing a wide variety of functional groups. This can modulate the compound's hydrogen bonding capacity, lipophilicity, and metabolic stability.
Reaction Scheme:
Caption: General scheme for the acylation of 1-Methyl-3-(methylthio)-1H-pyrazol-5-amine.
Protocol 1.1: Acylation using an Acyl Chloride
This protocol describes a general procedure for the acylation of 1-Methyl-3-(methylthio)-1H-pyrazol-5-amine with an acyl chloride in the presence of a non-nucleophilic base.
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
Triethylamine (TEA) or diisopropylethylamine (DIPEA)
Saturated aqueous sodium bicarbonate solution
Brine
Anhydrous sodium sulfate or magnesium sulfate
Silica gel for column chromatography
Procedure:
To a solution of 1-Methyl-3-(methylthio)-1H-pyrazol-5-amine (1.0 eq) in anhydrous DCM at 0 °C under a nitrogen atmosphere, add triethylamine (1.2 eq).
Slowly add the acyl chloride (1.1 eq) dropwise to the reaction mixture.
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
Separate the organic layer and extract the aqueous layer with DCM (2 x).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexanes).
Expected Characterization Data for N-(1-methyl-3-(methylthio)-1H-pyrazol-5-yl)acetamide:
¹H NMR: Expect a singlet for the N-H proton, a singlet for the acetyl methyl group, a singlet for the N-methyl group, a singlet for the S-methyl group, and a singlet for the pyrazole C4-H.
¹³C NMR: Expect signals for the carbonyl carbon, the pyrazole ring carbons, and the methyl carbons.
Mass Spectrometry (MS): Expect to observe the molecular ion peak [M+H]⁺.
Protocol 1.2: Acylation using a Carboxylic Acid and a Coupling Agent
Materials:
1-Methyl-3-(methylthio)-1H-pyrazol-5-amine
Carboxylic acid
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC)
Hydroxybenzotriazole (HOBt)
Anhydrous dimethylformamide (DMF)
DIPEA
Procedure:
To a solution of the carboxylic acid (1.1 eq), EDC (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF, add DIPEA (2.0 eq).
Stir the mixture at room temperature for 30 minutes to pre-activate the carboxylic acid.
Add 1-Methyl-3-(methylthio)-1H-pyrazol-5-amine (1.0 eq) to the reaction mixture.
Stir at room temperature for 12-24 hours, monitoring by TLC.
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography.
Sulfonylation of the Amine Group
Sulfonylation introduces a sulfonamide moiety, which is a key functional group in many marketed drugs due to its ability to act as a hydrogen bond donor and acceptor, and its metabolic stability.
Reaction Scheme:
Caption: General scheme for the sulfonylation of 1-Methyl-3-(methylthio)-1H-pyrazol-5-amine.
Protocol 2.1: Sulfonylation using a Sulfonyl Chloride
This protocol outlines the reaction of 1-Methyl-3-(methylthio)-1H-pyrazol-5-amine with a sulfonyl chloride in the presence of a base.
Dissolve 1-Methyl-3-(methylthio)-1H-pyrazol-5-amine (1.0 eq) in anhydrous pyridine at 0 °C.
Slowly add the sulfonyl chloride (1.1 eq) to the solution.
Allow the reaction to warm to room temperature and stir for 4-18 hours, monitoring by TLC.
Upon completion, pour the reaction mixture into ice-water and acidify with 1 M HCl to pH ~2-3.
Extract the product with ethyl acetate (3 x).
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and brine.
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
Purify the crude product by recrystallization or silica gel column chromatography.
Expected Characterization Data for N-(1-methyl-3-(methylthio)-1H-pyrazol-5-yl)methanesulfonamide:
¹H NMR: Expect a singlet for the N-H proton, a singlet for the sulfonyl methyl group, a singlet for the N-methyl group, a singlet for the S-methyl group, and a singlet for the pyrazole C4-H.
¹³C NMR: Expect signals for the pyrazole ring carbons and the methyl carbons.
MS: Expect to observe the molecular ion peak [M+H]⁺.
Reductive Amination
Reductive amination allows for the introduction of alkyl or arylalkyl groups at the amine position, providing a route to secondary amines. This is a two-step, one-pot process involving the formation of an imine intermediate followed by its reduction.[3][4]
Reaction Scheme:
Caption: General scheme for the reductive amination of 1-Methyl-3-(methylthio)-1H-pyrazol-5-amine.
Protocol 3.1: Reductive Amination with an Aldehyde
This protocol details the reductive amination of 1-Methyl-3-(methylthio)-1H-pyrazol-5-amine with an aldehyde using sodium triacetoxyborohydride as the reducing agent.
Materials:
1-Methyl-3-(methylthio)-1H-pyrazol-5-amine
Aldehyde (e.g., benzaldehyde, isobutyraldehyde)
Sodium triacetoxyborohydride (NaBH(OAc)₃)
Anhydrous 1,2-dichloroethane (DCE) or DCM
Acetic acid (optional, as a catalyst)
Saturated aqueous sodium bicarbonate solution
Brine
Anhydrous sodium sulfate
Procedure:
To a solution of 1-Methyl-3-(methylthio)-1H-pyrazol-5-amine (1.0 eq) and the aldehyde (1.1 eq) in anhydrous DCE, add a catalytic amount of acetic acid (0.1 eq).
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
Stir at room temperature for 6-24 hours, monitoring by TLC.
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
Separate the organic layer and extract the aqueous layer with DCM (2 x).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography.
Expected Characterization Data for N-benzyl-1-methyl-3-(methylthio)-1H-pyrazol-5-amine:
¹H NMR: Expect signals for the aromatic protons of the benzyl group, a singlet for the benzylic CH₂ protons, a singlet for the N-H proton, a singlet for the N-methyl group, a singlet for the S-methyl group, and a singlet for the pyrazole C4-H.
¹³C NMR: Expect signals for the aromatic carbons, the benzylic carbon, the pyrazole ring carbons, and the methyl carbons.
MS: Expect to observe the molecular ion peak [M+H]⁺.
Data Summary Table
Derivatization Method
Reagents
Product Type
Key Advantages
Acylation (Acyl Chloride)
R-COCl, Base (TEA/DIPEA)
Amide
High reactivity, wide availability of acyl chlorides.
Acylation (Coupling Agent)
R-COOH, EDC, HOBt
Amide
Milder conditions, suitable for sensitive substrates.
Sulfonylation
R-SO₂Cl, Base (Pyridine/TEA)
Sulfonamide
Introduces a key pharmacophore, metabolically stable.
Reductive Amination
R-CHO, NaBH(OAc)₃
Secondary Amine
Forms C-N bonds, introduces diverse alkyl groups.
Troubleshooting and Optimization
Low Yields:
Ensure all reagents and solvents are anhydrous, as moisture can quench many of the reagents used.
In acylation and sulfonylation, consider using a slight excess of the electrophile.
For reductive amination, ensure complete imine formation before adding the reducing agent. This can be monitored by NMR or IR spectroscopy.
Side Reactions:
In cases of C4-alkylation, consider using less reactive alkylating agents or milder reaction conditions.
Di-acylation or di-sulfonylation can occur if a large excess of the electrophile is used. Stoichiometry control is crucial.
Purification Challenges:
If the product is highly polar, consider using reverse-phase chromatography.
For basic products, an acidic workup followed by basification and extraction can aid in purification.
Conclusion
The derivatization of the 5-amino group of 1-Methyl-3-(methylthio)-1H-pyrazol-5-amine is a powerful strategy for the synthesis of novel compounds with potential therapeutic applications. The protocols provided herein for acylation, sulfonylation, and reductive amination offer reliable and versatile methods for modifying this key building block. Careful consideration of the reaction conditions and appropriate analytical characterization are paramount for successful derivatization and the subsequent advancement of these compounds in drug discovery pipelines.
References
Khan, I., & Zaib, S. (2015). 5-Aminopyrazole as a precursor in design and synthesis of fused pyrazoloazines. RSC Advances, 5(103), 84893-84913.
Fustero, S., Sánchez-Roselló, M., & Barrio, P. (2011). From β-Ketonitriles to 5-Aminopyrazoles: A Review of the Synthetic Methods. Molecules, 16(11), 9339-9366.
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602.
Vartanova, A. E., Levina, I. I., Ratmanova, N. K., Andreev, I. A., Ivanova, O. A., & Trushkov, I. V. (2022). Ambident reactivity of 5-aminopyrazoles towards donor–acceptor cyclopropanes. Organic & Biomolecular Chemistry, 20(37), 7436-7446.
Simenel, A. A., et al. (2021). SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES. INEOS OPEN, 4, 1-7.
Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1-714.
Patil, S. A., Patil, R., & Miller, D. D. (2017). Pyrazole and its biological activity. Omega, 2(5), 617-622.
Characterization of pyrazole derivatives. Journal of Organic Chemistry & Pharmaceutical Research.
Synthesis and characterization of some new pyrazole derivatives.
A review on pyrazole and its derivatives. International Journal of Novel Research and Development.
Definitive Quantification of 1-Methyl-3-(methylthio)-1H-pyrazol-5-amine: Advanced Chromatographic Protocols and Method Validation
An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This comprehensive guide details robust and validated analytical methodologies for the precise quantification of 1-Methyl-3-(me...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide details robust and validated analytical methodologies for the precise quantification of 1-Methyl-3-(methylthio)-1H-pyrazol-5-amine. Recognizing the importance of the pyrazole scaffold in medicinal chemistry and drug development, this document provides two primary, field-proven analytical protocols: a High-Performance Liquid Chromatography with UV detection (HPLC-UV) method for routine analysis and a highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification.[1][2] Each protocol is presented with a detailed explanation of the underlying scientific principles, step-by-step experimental procedures, and a complete framework for method validation in accordance with ICH Q2(R2) guidelines.[3] This application note is designed to equip researchers, scientists, and drug development professionals with the necessary tools to achieve accurate, reliable, and reproducible quantification of this key chemical entity.
Introduction and Scientific Context
Pyrazole and its derivatives are foundational scaffolds in modern pharmacology, present in numerous FDA-approved drugs and serving as versatile intermediates in organic synthesis.[1][2][4] 1-Methyl-3-(methylthio)-1H-pyrazol-5-amine is a functionalized pyrazole derivative whose accurate quantification is essential for various applications, including:
Process Chemistry: Monitoring reaction completion and optimizing synthetic yields.
Purity Assessment: Quantifying the compound as an active pharmaceutical ingredient (API) or detecting it as a potential impurity in drug substances.[5]
Pharmacokinetic Studies: Measuring its concentration in biological matrices during preclinical development.
The presence of a primary amine, a methylthio group, and the pyrazole core imparts specific physicochemical properties that must be considered when developing analytical methods. This guide provides the expertise-driven rationale behind the selection of chromatographic conditions and validation parameters to ensure trustworthy and authoritative results.
Physicochemical Properties of the Analyte
Property
Value
Source/Rationale
Molecular Formula
C₅H₉N₃S
Angene Chemical
Molecular Weight
143.21 g/mol
Angene Chemical
Predicted logP
~0.8 - 1.2
Calculated (Based on similar structures)
pKa (Predicted)
~4.5-5.5 (Amine)
Estimated (Amine group protonation)
The compound's moderate polarity and the presence of a readily ionizable amine group make it an ideal candidate for analysis by reversed-phase liquid chromatography coupled with either UV or mass spectrometric detection.
Method 1: Quantification by HPLC-UV
High-Performance Liquid Chromatography with UV detection is the cornerstone of quality control in the pharmaceutical industry due to its robustness, reliability, and cost-effectiveness.[6] This method is ideal for assay determination, purity analysis, and routine quantification where high sensitivity is not the primary requirement.
Principle of the Method
The method employs reversed-phase chromatography, where the analyte is separated on a nonpolar stationary phase (C18) using a polar mobile phase. 1-Methyl-3-(methylthio)-1H-pyrazol-5-amine is retained on the column and then eluted by a gradient of organic solvent. An acidic modifier is included in the mobile phase to ensure the amine group is protonated, leading to sharp, symmetrical peak shapes and reproducible retention times. Quantification is achieved by measuring the analyte's absorbance at a specific UV wavelength and comparing it to a calibration curve constructed from reference standards.
Primary Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.
Calibration Standards: Perform serial dilutions of the Primary Stock Solution to prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.[7]
Sample Preparation: Dissolve the sample containing the analyte in the diluent to achieve a final concentration within the calibrated range. Filter the final solution through a 0.45 µm syringe filter before injection.[8]
2.2.3. Chromatographic Conditions
Parameter
Recommended Condition
Rationale
HPLC System
Agilent 1260 Infinity II or equivalent
Standard system with quaternary pump and DAD/VWD.
Column
C18, 4.6 x 150 mm, 5 µm
Industry-standard for robust separation of small molecules.[7][9]
Mobile Phase A
0.1% Formic Acid in Water
Acidic modifier for improved peak shape.
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Organic solvent for analyte elution.
Gradient
10% B to 90% B over 10 min
Ensures elution of the analyte and washout of contaminants.
Predicted λmax based on pyrazole scaffold. A full UV scan should be performed to confirm the optimal wavelength.
HPLC-UV Method Workflow
Caption: Workflow for quantification via HPLC-UV.
Method 2: Quantification by LC-MS/MS
For applications requiring superior sensitivity and selectivity, such as bioanalysis or trace impurity detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the definitive technique.[8][10]
Principle of the Method
This method combines the separation power of HPLC with the detection specificity of tandem mass spectrometry. After chromatographic separation, the analyte is ionized, typically via Electrospray Ionization (ESI), creating a protonated molecular ion ([M+H]⁺). This precursor ion is selected in the first quadrupole, fragmented via collision-induced dissociation (CID) in the second quadrupole, and specific product ions are monitored in the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity by filtering out matrix interferences, enabling quantification at picogram levels.
Experimental Protocol: LC-MS/MS
3.2.1. Materials and Reagents
Use LC-MS grade solvents and reagents as listed in Section 2.2.1.
Internal Standard (IS): A stable isotope-labeled version of the analyte is ideal. If unavailable, a structurally similar compound with different mass can be used.
3.2.2. Standard and Sample Preparation
Prepare stock and calibration standards as described in Section 2.2.2, but at a lower concentration range (e.g., 0.1 ng/mL to 100 ng/mL).
Spike all standards and samples with a fixed concentration of the Internal Standard.
For complex matrices (e.g., plasma, tissue), a sample extraction step such as protein precipitation (PPT) with acetonitrile or solid-phase extraction (SPE) is required.[11]
3.2.3. Instrument Conditions
Parameter
Recommended Condition
Rationale
LC System
UPLC/UHPLC System
Provides better resolution and faster run times.
Column
C18, 2.1 x 50 mm, 1.8 µm
Standard for high-throughput LC-MS analysis.
Mobile Phase
As in Section 2.2.3
Formic acid aids in positive ionization.
Flow Rate
0.4 mL/min
Optimal for 2.1 mm ID columns.
MS System
Triple Quadrupole Mass Spectrometer
Required for MRM experiments.
Ionization Mode
ESI, Positive
The amine group is readily protonated.
Precursor Ion
m/z 144.1 [M+H]⁺
Protonated molecular ion of the analyte.
Product Ions
m/z 97.1, m/z 71.1 (Predicted)
Predicted fragments from CID. These must be optimized experimentally via infusion.
Technical Support Center: 1-Methyl-3-(methylthio)-1H-pyrazol-5-amine Synthesis
An essential guide for researchers, this Technical Support Center provides in-depth troubleshooting and FAQs to optimize the synthesis of 1-Methyl-3-(methylthio)-1H-pyrazol-5-amine, a crucial building block in pharmaceut...
Author: BenchChem Technical Support Team. Date: February 2026
An essential guide for researchers, this Technical Support Center provides in-depth troubleshooting and FAQs to optimize the synthesis of 1-Methyl-3-(methylthio)-1H-pyrazol-5-amine, a crucial building block in pharmaceutical and agrochemical development.
Welcome to the technical support hub for the synthesis of 1-Methyl-3-(methylthio)-1H-pyrazol-5-amine. This guide is designed to provide practical, field-tested insights to help you navigate the common challenges associated with this synthesis, improve your reaction yields, and ensure the highest purity of your final product.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that are foundational to planning and executing the synthesis.
Q1: What is the most reliable and high-yielding synthetic route to 1-Methyl-3-(methylthio)-1H-pyrazol-5-amine?
A1: The most robust and widely adopted method is the condensation cyclization of methylhydrazine with a suitable ketene dithioacetal precursor.[1] This approach offers excellent control over the introduction of the methylthio group and generally leads to good yields. The key starting material is typically an acrylic acid derivative, such as ethyl 2-cyano-3,3-bis(methylthio)acrylate.
Causality: This route is favored because it builds the core pyrazole ring with the C3-methylthio and C5-amine functionalities in a single, efficient cyclization step. Using methylhydrazine as the nitrogen source directly installs the required N1-methyl group, although careful control is needed to manage regioselectivity.
Q2: What are the most critical parameters that influence the yield and purity of the final product?
A2: The three most critical parameters are:
Regiocontrol During Cyclization: The reaction between methylhydrazine and an unsymmetrical precursor can yield two different regioisomers. Controlling the reaction temperature and solvent polarity is paramount.
Purity of Starting Materials: The stability and purity of the ketene dithioacetal precursor are crucial. Impurities can lead to significant side products that are difficult to remove.
Atmospheric Control: The methylthio group is susceptible to oxidation, especially at elevated temperatures or under basic conditions. Conducting the reaction and workup under an inert atmosphere (e.g., Nitrogen or Argon) is highly recommended to prevent the formation of sulfoxide or sulfone byproducts.
Q3: How can I definitively confirm the regiochemistry of my final product?
A3: The most reliable method for confirming the structure of 1-Methyl-3-(methylthio)-1H-pyrazol-5-amine versus its isomer, 1-Methyl-5-(methylthio)-1H-pyrazol-3-amine, is through 2D NMR spectroscopy. Specifically, a Heteronuclear Multiple Bond Correlation (HMBC) experiment is invaluable. Look for a correlation between the N-methyl protons and the C5 carbon of the pyrazole ring. For the desired product, you should observe a 3-bond correlation from the N-methyl protons to the C5 carbon, which bears the amine group.
Section 2: Synthesis Workflow and Recommended Protocol
This section provides a visual workflow and a detailed experimental procedure for the recommended synthetic route.
Experimental Workflow Diagram
Caption: Overall workflow for the synthesis of 1-Methyl-3-(methylthio)-1H-pyrazol-5-amine.
Detailed Experimental Protocol
Objective: To synthesize 1-Methyl-3-(methylthio)-1H-pyrazol-5-amine with a target yield of >80%.
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add ethyl 2-cyano-3,3-bis(methylthio)acrylate (1.0 eq) and anhydrous ethanol (approx. 0.2 M concentration).
Inert Atmosphere: Purge the flask with dry nitrogen or argon for 10-15 minutes.
Reagent Addition: Slowly add methylhydrazine (1.1 eq) to the stirring solution at room temperature. A mild exotherm may be observed.
Cyclization: Heat the reaction mixture to reflux (approx. 78 °C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
Workup:
Cool the reaction mixture to room temperature.
Remove the ethanol under reduced pressure using a rotary evaporator.
To the resulting residue, add ethyl acetate and a saturated aqueous solution of sodium bicarbonate.
Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
Purification:
Filter off the drying agent and concentrate the filtrate in vacuo to obtain the crude product.
Purify the crude material by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to elute the product.
Characterization: Collect the pure fractions, concentrate, and dry under high vacuum to yield the final product as a solid. Confirm its identity and purity via NMR and MS analysis.
Section 3: Troubleshooting Guide
This guide is structured in a question-and-answer format to directly address specific issues you may encounter.
Issue 1: Low or No Product Yield
Q: My reaction has run to completion according to TLC, but after workup, my isolated yield is less than 30%. What happened?
A: This often points to issues during the workup and isolation phase.
Possible Cause (A): Product Lost in Aqueous Layer.
Explanation: The amine functionality on the pyrazole ring can become protonated, especially if the workup conditions are acidic, increasing its water solubility.
Solution: Ensure your aqueous quench is basic. Use a saturated solution of sodium bicarbonate or a dilute (5%) solution of sodium hydroxide. Check the pH of the aqueous layer after extraction to confirm it remains basic (pH > 8).
Possible Cause (B): Product Degradation.
Explanation: The product may be sensitive to prolonged exposure to heat or acidic conditions.
Solution: Minimize the time the product spends on the rotary evaporator. Use a lower bath temperature (<40 °C). If acidic media cannot be avoided, neutralize it as quickly as possible.
Troubleshooting Low Yield: A Decision Tree
Caption: Decision tree for troubleshooting low yield issues.
Issue 2: Presence of a Major Impurity/Isomer
Q: My final product shows two major spots on TLC and two distinct species in the LC-MS with the same mass. How do I resolve this?
A: This is a classic sign of regioisomer formation. You have likely synthesized a mixture of 1-Methyl-3-(methylthio)-1H-pyrazol-5-amine and 1-Methyl-5-(methylthio)-1H-pyrazol-3-amine .
Explanation of Causality: Methylhydrazine has two non-equivalent nitrogen atoms (N1 and N2). Either one can initiate the nucleophilic attack on the precursor, leading to two different cyclization pathways and, ultimately, two regioisomers.
Solution 1: Optimize Reaction Conditions.
Solvent Polarity: Non-polar solvents can sometimes favor the formation of one isomer over another. Try running the reaction in toluene or dioxane instead of ethanol and compare the isomer ratio.
Temperature: Lowering the reaction temperature may increase the kinetic selectivity of the initial nucleophilic attack. Try running the reaction at room temperature for a longer duration (24-48 hours).
Solution 2: Chromatographic Separation.
These isomers are often separable by flash column chromatography, but it may require careful optimization.
Tip: Use a shallow solvent gradient and consider using a different solvent system (e.g., Dichloromethane/Methanol) if Hexane/EtOAc fails to provide baseline separation.
The Aminopyrazole Scaffold: A Comparative Guide to Structure-Activity Relationships in Drug Discovery
Welcome to a comprehensive exploration of the aminopyrazole scaffold, a cornerstone in modern medicinal chemistry. This guide is designed for researchers, scientists, and drug development professionals seeking to underst...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to a comprehensive exploration of the aminopyrazole scaffold, a cornerstone in modern medicinal chemistry. This guide is designed for researchers, scientists, and drug development professionals seeking to understand and leverage the nuanced structure-activity relationships (SAR) of this versatile heterocyclic motif. We will dissect the critical structural features that govern the biological activity of aminopyrazoles, providing a comparative analysis across key therapeutic areas, supported by experimental data and detailed protocols. Our focus is on elucidating the "why" behind the "what"—the causal relationships between molecular architecture and pharmacological effect.
The Aminopyrazole Core: A Privileged Scaffold
The pyrazole ring system, and particularly its aminated derivatives, represents a "privileged scaffold" in drug discovery.[1] This is attributed to its ability to engage in a variety of non-covalent interactions with biological targets, including hydrogen bonding, hydrophobic interactions, and metal coordination. The presence and position of the amino group are critical determinants of the molecule's physicochemical properties and its ability to interact with specific amino acid residues within a target protein's binding site.[2]
The aminopyrazole framework is a versatile and highly valuable tool in drug discovery.[3] Its derivatives have shown a wide array of pharmacological activities, with anticancer and antimicrobial properties being the most frequently reported.[3]
Positional Isomerism: A Fundamental Determinant of Activity
A critical initial consideration in the SAR of aminopyrazoles is the position of the amino group on the pyrazole ring. The 3-amino, 4-amino, and 5-aminopyrazole isomers exhibit distinct biological profiles.[3]
3-Aminopyrazoles (3-APs) and 5-Aminopyrazoles (5-APs): These isomers are most prominently associated with anticancer and anti-inflammatory activities.[3] The strategic placement of the amino group in the 3 or 5 position allows for crucial hydrogen bond interactions within the ATP-binding pocket of many kinases.
4-Aminopyrazoles (4-APs): In contrast, 4-APs have demonstrated comparatively reduced anti-inflammatory and anticancer efficacy.[3] However, this isomeric form has garnered interest for its anticonvulsant properties.[3]
This fundamental difference underscores the importance of precise scaffold selection at the outset of any drug discovery campaign.
Comparative SAR Analysis Across Therapeutic Areas
The true power of the aminopyrazole scaffold lies in its adaptability. By strategically modifying the substituents on the pyrazole ring and the exocyclic amino group, its activity can be fine-tuned against a diverse range of biological targets.
Aminopyrazoles as Kinase Inhibitors: Targeting the ATP-Binding Site
Protein kinases are a major class of drug targets, particularly in oncology and immunology. Aminopyrazoles have proven to be a rich source of potent and selective kinase inhibitors.[1]
Planarity and Active Site Occupancy: The planar nature of the N-linked phenyl-aminopyrazole structure is a key factor in its ability to effectively occupy the relatively small active site of kinases like c-Jun N-terminal kinase 3 (JNK3), contributing to its selectivity over other kinases such as p38.[4]
Substitutions on the N-phenyl Ring: For JNK3 inhibitors, substitutions on the N-phenyl ring are critical. For instance, the aminopyrazole SR-3576 is a potent JNK3 inhibitor with an IC50 of 7 nM and exhibits over 2800-fold selectivity against p38.[4]
Bulky and Electron-Withdrawing Groups: In the context of Aurora A kinase inhibition, the addition of bulky, electron-withdrawing groups at the para position of a phenyl ring has been shown to maximize inhibitory potency.[5]
Constraining Flexibility: For Akt1 inhibitors, constraining the flexible parts of the molecule can significantly enhance potency. One such constrained aminopyrazole derivative demonstrated an IC50 of 1.3 nM against Akt1 and potent antiproliferative activity against the HCT116 colon cancer cell line (IC50 = 0.95 µM).[5]
Aminopyrazoles as Anticancer Agents: Beyond Kinase Inhibition
The anticancer activity of aminopyrazoles is not limited to kinase inhibition. These compounds can induce apoptosis and cell cycle arrest through various mechanisms.[5][6]
4,5-Diaryl-3-Aminopyrazoles: This subclass has been identified as mimetics of Combretastatin A-4, a potent antimitotic agent.[3]
Substituents on Catechol Moiety: For 5-aminopyrazoles with a catechol function, the introduction of smaller, larger, and more lipophilic substituents in the meta and para positions can lead to promising anti-proliferative agents.[7]
Methyl Group at C3: The addition of a methyl group at the C3 position of the pyrazole scaffold in certain 5-aminopyrazole series has been explored to modulate anticancer activity.[8]
Aminopyrazoles as Antimicrobial Agents: A Different Set of Rules
The SAR for antimicrobial activity diverges from that of kinase inhibition and anticancer effects, highlighting the scaffold's versatility.
Electron-Withdrawing Substituents: For antibacterial activity, the presence of electron-withdrawing groups at both the R and R' positions of the pyrazole ring is generally beneficial, while electron-donating groups tend to decrease potency.[3]
Targeting InhA: Molecular docking studies suggest that for some antitubercular aminopyrazoles, the enzyme InhA, involved in fatty acid synthesis, is a potential target.[3]
Activity Against Gram-Positive Bacteria: Certain 5-aminopyrazole derivatives have shown good activity against Gram-positive bacteria such as Bacillus subtilis.[3]
Experimental Protocols: A Guide to SAR Elucidation
To establish a robust SAR, a suite of well-defined experimental assays is essential. The following are standard protocols used in the evaluation of aminopyrazole derivatives.
In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. A decrease in ADP production in the presence of a test compound indicates inhibition.[9]
Compound Preparation: Prepare a serial dilution of the aminopyrazole test compounds in an appropriate solvent (e.g., DMSO).
Kinase Reaction: In a 96-well plate, add the kinase, the appropriate substrate, and ATP.
Incubation: Add the test compounds to the reaction mixture and incubate at 37°C for a defined period (e.g., 60 minutes).[10]
ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase-based reaction that produces light.
Signal Measurement: Measure the luminescence using a plate reader. The light signal is directly proportional to the amount of ADP produced and inversely proportional to the kinase inhibition.[9]
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay used to assess the cytotoxic effects of compounds on cancer cell lines.[11][12] It measures the metabolic activity of cells, which is an indicator of cell viability.[13][14]
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
Compound Treatment: Treat the cells with various concentrations of the aminopyrazole compounds and incubate for a specified period (e.g., 48 or 72 hours).
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.[15] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[12]
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.[15]
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[13] The intensity of the purple color is proportional to the number of viable cells.
ADME-Tox Profiling: Early Assessment of Drug-like Properties
Early in the drug discovery process, it is crucial to assess the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties of lead compounds.[16] This can be done through a combination of in vitro assays and in silico predictions.[17][18]
Caco-2 Permeability Assay: This assay uses a human colon adenocarcinoma cell line (Caco-2) to predict intestinal absorption of a drug.[17]
Plasma Protein Binding Assays: These assays determine the extent to which a drug binds to plasma proteins, which affects its distribution and availability.[17]
Cytochrome P450 (CYP) Inhibition Assays: These assays assess the potential for a drug to inhibit major drug-metabolizing enzymes, which is a key indicator of potential drug-drug interactions.[17]
Hepatotoxicity Assays: These assays use primary hepatocytes or liver microsomes to evaluate the potential of a drug to cause liver damage.[17]
Visualizing Structure-Activity Relationships and Workflows
To further clarify the concepts discussed, the following diagrams illustrate key SAR principles and experimental workflows.
Caption: Key SAR drivers for aminopyrazole-based kinase inhibitors.
Caption: A typical experimental workflow for SAR studies of aminopyrazoles.
Conclusion: A Scaffold of Enduring Potential
The aminopyrazole scaffold continues to be a highly fruitful starting point for the design of novel therapeutics. Its synthetic tractability and the clear, albeit diverse, structure-activity relationships it exhibits make it an attractive platform for medicinal chemists. A thorough understanding of the principles outlined in this guide—from the fundamental importance of isomeric forms to the nuanced effects of substituent modifications—is paramount for successfully navigating the path from a promising hit to a viable clinical candidate. The strategic application of a robust suite of biochemical and cell-based assays, coupled with early ADME-Tox profiling, will undoubtedly continue to unlock the full therapeutic potential of this remarkable scaffold.
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